Benzene-1,2-disulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,2-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZMZAZDFKMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzene-1,2-disulfonamide: A Comprehensive Technical Guide for Scientific Professionals
Introduction: The Significance of the Ortho-Disulfonamide Moiety
Benzene-1,2-disulfonamide is an organic compound featuring a benzene ring substituted with two sulfonamide groups at adjacent positions. This ortho-substitution pattern distinguishes it from its more commonly studied meta- and para-isomers, potentially conferring unique steric and electronic properties that can be exploited in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in drug discovery, famously integral to the sulfa class of antibiotics and a wide array of other therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1][2] The ability of the sulfonamide moiety to act as a zinc-binding group is particularly crucial for its role as an inhibitor of metalloenzymes, most notably carbonic anhydrases.[1][3]
This guide provides an in-depth exploration of the chemical structure, molecular properties, synthesis, and potential applications of Benzene-1,2-disulfonamide. By synthesizing available data and drawing logical inferences from closely related analogues, this document aims to serve as a valuable resource for researchers and drug development professionals interested in this specific chemical scaffold.
Chemical Structure and Isomeric Landscape
Benzene-1,2-disulfonamide is characterized by the molecular formula C₆H₈N₂O₄S₂. The ortho-disposition of the two sulfonamide groups on the benzene ring creates a sterically crowded environment that influences the molecule's conformation and intermolecular interactions. This is in contrast to the more linear geometry of the para-isomer and the angled arrangement of the meta-isomer, which can have significant implications for how the molecule fits into the active site of a biological target.[4]
Visualization of the Chemical Structure
Caption: 2D representation of Benzene-1,2-disulfonamide.
Molecular Properties
The fundamental molecular properties of Benzene-1,2-disulfonamide are summarized in the table below. These computed values provide a baseline for understanding the molecule's physicochemical behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₄S₂ | [5] |
| Molecular Weight | 236.3 g/mol | [5] |
| IUPAC Name | benzene-1,2-disulfonamide | [5] |
| CAS Number | 27291-96-9 | [5] |
| XLogP3 | -1.3 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Topological Polar Surface Area | 137 Ų | [5] |
Synthesis and Characterization
The synthesis of arylsulfonamides is a well-established process in organic chemistry, typically proceeding through a two-step sequence: chlorosulfonation of an aromatic ring followed by amination of the resulting sulfonyl chloride.[6][7][8]
General Synthetic Pathway
Caption: General synthetic route to Benzene-1,2-disulfonamide.
Experimental Protocol: Synthesis from Benzene-1,2-disulfonyl Chloride
Step 1: Preparation of Benzene-1,2-disulfonyl Chloride This intermediate can be synthesized from benzene through a multi-step process involving sulfonation and subsequent chlorination, or from other precursors like substituted anilines.[7][8] For the purpose of this protocol, we will assume the availability of benzene-1,2-disulfonyl chloride.
Step 2: Amination of Benzene-1,2-disulfonyl Chloride
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve benzene-1,2-disulfonyl chloride (1 equivalent) in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (a slight excess, ~2.2 equivalents) dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, if a precipitate has formed, filter the solid product and wash it with cold water.
-
If the product remains in the organic phase, transfer the mixture to a separatory funnel, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude Benzene-1,2-disulfonamide from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Spectroscopic Characterization
The identity and purity of the synthesized Benzene-1,2-disulfonamide would be confirmed using standard spectroscopic techniques. Based on the structure and data from related sulfonamides, the following spectral characteristics are expected:[9]
| Technique | Expected Features |
| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) due to the ortho-substitution. A broad singlet for the two NH₂ groups, which may be exchangeable with D₂O. |
| ¹³C NMR | Four distinct signals in the aromatic region, with two signals for the carbon atoms bearing the sulfonamide groups and two signals for the other aromatic carbons. |
| FTIR (cm⁻¹) | Asymmetric and symmetric S=O stretching vibrations around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. N-H stretching vibrations for the primary amine in the range of 3400-3200 cm⁻¹. S-N stretching around 930-900 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 236.3 g/mol , along with characteristic fragmentation patterns of the benzene ring and loss of SO₂NH₂. |
In-depth Molecular Properties
Physicochemical Properties
The physicochemical properties of Benzene-1,2-disulfonamide are critical for its behavior in biological systems and for formulation development.
-
pKa: The sulfonamide protons (N-H) are weakly acidic. For a related benzene-1,4-disulfonamide derivative, the pKa values for the two sulfonamide groups were calculated to be 9.18 and 10.14.[10] The acidity of the N-H protons in Benzene-1,2-disulfonamide is expected to be in a similar range, allowing for deprotonation under physiological or slightly alkaline conditions. This deprotonation is key to its ability to coordinate with metal ions in enzyme active sites.
-
Solubility: Benzenesulfonamide generally exhibits low solubility in water but is more soluble in organic solvents like alcohols and acetone.[11] The presence of two polar sulfonamide groups in Benzene-1,2-disulfonamide would likely increase its aqueous solubility compared to the monosulfonated parent compound. The para-isomer, benzene-1,4-disulfonamide, has been described as soluble in water.[12]
| Property | Expected Value/Characteristic | Source/Rationale |
| Melting Point (°C) | Not available (likely a high-melting solid) | Inferred from related high-melting sulfonamides[4] |
| pKa (sulfonamide N-H) | ~9-11 | Inferred from related benzene disulfonamides[10] |
| Aqueous Solubility | Low to moderate | Inferred from benzenesulfonamide and its 1,4-isomer[11][12] |
| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | General property of sulfonamides[11] |
Structural Analysis and Crystallography
While the specific crystal structure of Benzene-1,2-disulfonamide is not available in the searched literature, studies on related sulfonamide derivatives provide insights into their solid-state arrangement.[13][14] The crystal packing is typically dominated by hydrogen bonding between the N-H donors and the sulfonyl oxygen acceptors of adjacent molecules, often forming extended networks or dimeric structures.[13] The ortho-positioning of the sulfonamide groups in the title compound would likely lead to a unique packing arrangement influenced by steric hindrance and potential intramolecular interactions.
Potential Applications in Drug Development
The benzene sulfonamide scaffold is a "privileged structure" in medicinal chemistry, with a proven track record in a multitude of therapeutic areas.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[1][3] Sulfonamides are classic CA inhibitors, with the deprotonated sulfonamide nitrogen coordinating to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the catalytic reaction.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Given its structure, Benzene-1,2-disulfonamide is a strong candidate for a carbonic anhydrase inhibitor. The presence of two sulfonamide groups might allow for unique binding modes or interactions with the enzyme's active site.
Anticancer and Antimicrobial Potential
Numerous studies have demonstrated the potent anticancer and antimicrobial activities of various benzene sulfonamide derivatives.[4][6] For instance, derivatives of benzene-1,4-disulfonamide have been identified as inhibitors of oxidative phosphorylation, a promising therapeutic strategy for cancers that rely on aerobic metabolism.[4] The specific substitution pattern of the benzene ring and the nature of the substituents on the sulfonamide nitrogen are key determinants of biological activity and target selectivity. While specific studies on Benzene-1,2-disulfonamide are lacking, its core structure suggests that it is a promising starting point for the design of novel therapeutic agents in these areas.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for Benzene-1,2-disulfonamide was found. However, general safety precautions for handling benzenesulfonamide and its derivatives should be followed.
| Hazard Category | Precautionary Measures | Source/Rationale |
| Acute Toxicity | May be harmful if swallowed. | Based on data for benzenesulfonamide[15][16] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | Based on data for related disulfonamides[17] |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid generating dust. | Standard laboratory practice[16][17][18] |
| Storage | Store in a cool, dry place away from incompatible materials. | Standard laboratory practice |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | Standard laboratory practice |
Conclusion and Future Directions
Benzene-1,2-disulfonamide represents an intriguing yet underexplored chemical entity. Its ortho-disulfonamide substitution pattern on a benzene ring presents a unique structural motif within the well-established and therapeutically significant sulfonamide class of compounds. While specific experimental data for this isomer is sparse in the public domain, this guide has synthesized available information and drawn logical parallels from its isomers and other derivatives to provide a comprehensive technical overview.
The clear potential of this molecule as a carbonic anhydrase inhibitor and as a scaffold for novel anticancer and antimicrobial agents warrants further investigation. Future research should focus on developing a robust and scalable synthesis, followed by thorough experimental characterization of its physicochemical properties and a systematic evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of the Benzene-1,2-disulfonamide core in drug discovery and development.
References
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Nerkar, A. G., & Varpe, A. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 23-25. Available at: [Link]
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PrepChem. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method benzene sulfonyl chloride and diphenylsulfone.
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Wang, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(2), 1367-1387. Available at: [Link]
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PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzene-1,2-disulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(11), 17356-17380. Available at: [Link]
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Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved from [Link]
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Hernandez-Perez, J. M., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(14), 5364. Available at: [Link]
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ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... Retrieved from [Link]
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Remko, M., et al. (2014). Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. Journal of Molecular Structure, 1059, 124-131. Available at: [Link]
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ResearchGate. (n.d.). Spectroscopic [FT-IR and FT-Raman] and Molecular modeling (MM) study of Benzene sulfonamide molecule using quantum chemical calculations. Retrieved from [Link]
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Kanagathara, N., et al. (2025). Structural and computational insights into a benzene sulfonamide derivative. Journal of Molecular Structure, 1330, 141347. Available at: [Link]
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12530. Available at: [Link]
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Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 18(2), 844-853. Available at: [Link]
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IUPAC-NIST Solubility Data Series. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved from [Link]
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ResearchGate. (n.g.). X-ray diffraction pattern of the benzene (a), chlorobenzene (b), o-xylene and (c) xerogel formed by 3.0 wt% of D3. Retrieved from [Link]
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Monti, D. M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided drug discovery study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190821. Available at: [Link]
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A Technical Guide to the Carbonic Anhydrase Inhibition Mechanism of Benzene-1,2-disulfonamide
Abstract
This technical guide provides an in-depth examination of the molecular mechanism by which benzene-1,2-disulfonamide and related compounds inhibit carbonic anhydrases (CAs). Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes critical to physiological processes, including pH regulation and CO₂ transport. Their dysfunction is implicated in various pathologies, making them significant therapeutic targets. Aromatic sulfonamides represent the cornerstone of CA inhibitor design. This document elucidates the canonical binding mode of the sulfonamide moiety to the catalytic zinc ion, details the key interactions within the enzyme's active site based on structural biology data, and presents the established experimental workflows for characterizing these inhibitors. By synthesizing crystallographic insights, kinetic data, and robust biochemical methodologies, this guide serves as an authoritative resource for professionals engaged in the research and development of novel carbonic anhydrase inhibitors.
Introduction: The Vital Role of Carbonic Anhydrases
Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous enzymes that catalyze a fundamental biological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is crucial for maintaining acid-base balance, respiration, and various metabolic processes.[1][3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1]
The catalytic core of all α-CAs contains a Zn(II) ion, which is essential for catalysis.[4][5] The zinc ion is coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH). This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.
The medical relevance of CAs is vast. Overexpression or aberrant activity of specific isoforms is linked to numerous diseases:
-
Glaucoma: CA II and CA IV are involved in aqueous humor secretion in the eye.[6]
-
Epilepsy & Altitude Sickness: CA inhibitors can modulate pH and fluid balance in the central nervous system.[4]
-
Cancer: Hypoxia-inducible isoforms like CA IX and CA XII are overexpressed in many solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and metastasis.[2][7]
This pathological significance has driven extensive research into CA inhibitors (CAIs), with the primary sulfonamides (R-SO₂NH₂) being the most prominent and clinically successful class of compounds.
The Core Mechanism: Sulfonamide Inhibition of Carbonic Anhydrase
The primary sulfonamide group is a highly effective "zinc-binding group" (ZBG) that forms the basis for the inhibitory action of compounds like benzene-1,2-disulfonamide. The mechanism is a classic example of competitive inhibition, where the inhibitor binds directly to the active site, preventing substrate access.[8]
The key steps are:
-
Deprotonation: The sulfonamide group (pKa ≈ 9-10) is weakly acidic.[9] Upon entering the active site, it loses a proton, becoming an anion (R-SO₂NH⁻).
-
Zinc Coordination: The resulting negatively charged nitrogen atom directly coordinates to the catalytic Zn(II) ion, displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's catalytic cycle.[1][10]
-
Hydrogen Bond Network: The inhibitor is further stabilized by a network of hydrogen bonds. Critically, one of the sulfonamide oxygen atoms acts as a hydrogen bond acceptor for the backbone amide of the highly conserved residue Threonine 199 (Thr199), while the sulfonamide NH⁻ group donates a hydrogen bond to the hydroxyl group of the same Thr199 residue.[10]
This tetrahedral coordination geometry around the zinc, involving the three histidine residues and the inhibitor's sulfonamide nitrogen, is a hallmark of this class of inhibitors and explains their high affinity.[10][11]
Diagram of the General CA Catalytic Cycle
Caption: The basic catalytic cycle of carbonic anhydrase.
Benzene-1,2-disulfonamide: A Structural Perspective
While extensive crystallographic data exists for monosulfonamides, the specific case of benzene-1,2-disulfonamide presents unique structural considerations. The fundamental binding mode is anchored by one of the two sulfonamide groups, which engages in the canonical interactions described above.
The critical questions revolve around the role of the second, ortho-positioned sulfonamide group:
-
Steric Influence: The proximity of the second sulfonamide group can influence the orientation of the benzene ring within the active site cleft. This can affect interactions with hydrophobic and hydrophilic residues that line the cavity, potentially altering isoform selectivity.[1]
-
Secondary Interactions: The second sulfonamide group may form additional, albeit weaker, hydrogen bonds with nearby residues or ordered water molecules, further stabilizing the enzyme-inhibitor complex.
-
Solubility and Pharmacokinetics: The presence of two polar sulfonamide groups significantly impacts the compound's physicochemical properties, such as solubility, which is a critical factor in drug design.
Diagram of Benzene-1,2-disulfonamide Inhibition
Caption: Benzene-1,2-disulfonamide binding in the CA active site.
Experimental Methodologies
Validating the mechanism and potency of a CA inhibitor requires a combination of kinetic and structural biology techniques.
Experimental Workflow Overview
Caption: A typical workflow for characterizing a CA inhibitor.
Protocol: Determination of Inhibition Constant (Kᵢ)
This protocol describes a standard colorimetric assay to measure CA inhibition using the esterase activity of the enzyme.[4][12]
Materials:
-
Purified recombinant human carbonic anhydrase (e.g., hCA II).
-
Inhibitor stock solution (Benzene-1,2-disulfonamide in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Substrate: p-Nitrophenyl acetate (pNPA).
-
Standard Inhibitor Control: Acetazolamide.[12]
-
96-well microplate and spectrophotometer.
Procedure:
-
Enzyme Preparation: Dilute the stock CA enzyme in Assay Buffer to the desired final concentration.
-
Inhibitor Dilution Series: Prepare a serial dilution of the benzene-1,2-disulfonamide inhibitor in Assay Buffer. Also prepare dilutions for the acetazolamide standard. Include a "no inhibitor" control containing only buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
Diluted inhibitor solution (or control).
-
Diluted enzyme solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Add the pNPA substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at ~400-405 nm over time (e.g., every 30 seconds for 5-10 minutes). The product, p-nitrophenol, is yellow.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[13]
-
Protocol: X-ray Crystallography Workflow Outline
Determining the high-resolution structure of the enzyme-inhibitor complex provides definitive proof of the binding mode.[10]
-
Protein Expression and Purification: Overexpress the target CA isoform (e.g., hCA II) in E. coli and purify it to >95% homogeneity using affinity and size-exclusion chromatography.
-
Co-crystallization:
-
Concentrate the purified protein to ~10-20 mg/mL.
-
Add a 5-10 fold molar excess of benzene-1,2-disulfonamide to the protein solution.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts) using sitting-drop or hanging-drop vapor diffusion methods.
-
-
Crystal Harvesting and Cryo-protection: Once crystals appear, carefully harvest them and transfer them to a cryoprotectant solution (to prevent ice formation) before flash-cooling in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with a known CA structure as a search model.
-
Build the inhibitor molecule into the clear electron density observed in the active site.
-
Refine the atomic coordinates of the protein and inhibitor against the experimental data until a final, high-quality model is achieved.
-
Quantitative Data & Isoform Selectivity
The affinity of an inhibitor for different CA isoforms is a critical parameter in drug development. High affinity for a target isoform (e.g., CA IX in cancer) and low affinity for off-target isoforms (e.g., the ubiquitous CA II) is the goal.[7][14] The table below shows representative inhibition data for benzenesulfonamide derivatives against key hCA isoforms to illustrate this concept.
Table 1: Representative Inhibition Data (Kᵢ values in nM) for Benzenesulfonamide Derivatives
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [15] |
| Benzenesulfonamide | 1700 | 250 | 50 | 89 | [10] |
| Ureido-Sulfonamide 1 | 9830 | 70.8 | 4.5 | 0.9 | [2] |
| Pyrazole-Sulfonamide 4j | 390 | 150 | 150 | 280 | [4] |
| Pyrazole-Sulfonamide 4g | 8260 | 5280 | 5280 | 120 | [4] |
Data is illustrative of the range of affinities and selectivities achievable with modifications to the benzenesulfonamide scaffold.
The structural basis for isoform selectivity arises from differences in the amino acid residues that line the active site cavity. While the zinc-coordinating residues are conserved, residues in the middle and at the entrance of the active site vary.[1] For example, the substitution of Phe131 in hCA II with smaller residues in other isoforms can create different pockets that can be exploited by adding specific chemical "tails" to the benzenesulfonamide core to achieve selective binding.[1]
Conclusion
The inhibition of carbonic anhydrase by benzene-1,2-disulfonamide is driven by the canonical mechanism established for all primary sulfonamides: high-affinity, coordinate-covalent binding to the catalytic Zn(II) ion. This interaction is further stabilized by a conserved hydrogen-bonding network involving Thr199. The presence of a second sulfonamide group in the ortho position likely influences the inhibitor's orientation and physicochemical properties, which can be leveraged to fine-tune its potency and isoform selectivity. A rigorous, multi-faceted experimental approach combining enzyme kinetics and X-ray crystallography is essential for fully characterizing the inhibition mechanism and advancing the rational design of next-generation, isoform-selective CA inhibitors for therapeutic applications.
References
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026, January 31). Cureus. Retrieved February 4, 2026, from [Link]
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Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Retrieved February 4, 2026, from [Link]
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El-Malah, A. A., et al. (2024). Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions. Archiv der Pharmazie. Retrieved February 4, 2026, from [Link]
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Remko, M., et al. (2014). Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. Journal of Molecular Structure. Retrieved February 4, 2026, from [Link]
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Kish, K. F., et al. (2010). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]
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Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. Retrieved February 4, 2026, from [Link]
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Ghorab, M. M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Scientific Reports. Retrieved February 4, 2026, from [Link]
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Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
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Carbonic Anhydrase Inhibitors - All you need to know. (2023, September 25). YouTube. Retrieved February 4, 2026, from [Link]
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Ahmad, S., et al. (2025). A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. Archives of Biochemistry and Biophysics. Retrieved February 4, 2026, from [Link]
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De Simone, G., & Supuran, C. T. (2010). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
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Ahmad, S., et al. (2025). A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. ResearchGate. Retrieved February 4, 2026, from [Link]
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The Unexplored Potential of Benzene-1,2-disulfonamide in Supramolecular Chemistry: Acknowledging a Knowledge Gap
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the vast and dynamic field of supramolecular chemistry, the rational design and synthesis of molecular building blocks that can self-assemble into complex, functional architectures is of paramount importance. A meticulous investigation into the role of benzene-1,2-disulfonamide as such a building block has revealed a significant and surprising gap in the current scientific literature. Despite extensive searches of chemical databases and scholarly articles, there is a notable scarcity of in-depth research specifically focused on the supramolecular chemistry of this particular ortho-substituted isomer.
This document serves not as a comprehensive guide, but rather as a transparent overview of the limited available information and a call to the scientific community to explore the untapped potential of this intriguing molecule. While its meta (1,3) and para (1,4) counterparts, along with other sulfonamide-containing molecules, have been more extensively studied, the unique stereochemistry of benzene-1,2-disulfonamide suggests it could offer novel properties in crystal engineering, coordination chemistry, and anion recognition.
I. Benzene-1,2-disulfonamide: A Molecule of Untapped Potential
The core structure of benzene-1,2-disulfonamide features two sulfonamide functional groups positioned in close proximity on a benzene ring. This vicinal arrangement is expected to engender distinct conformational preferences and intermolecular interaction patterns compared to its other isomers.
Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₄S₂ | |
| Molecular Weight | 236.27 g/mol | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 4 |
The presence of four acidic N-H protons and four basic sulfonyl oxygen atoms suggests a high propensity for hydrogen bonding. The ortho-positioning of the sulfonamide groups could facilitate intramolecular hydrogen bonding, which would in turn influence the molecule's conformation and its availability for intermolecular interactions.
II. Synthesis of Benzene-1,2-disulfonamide and its Precursors
Conceptual Synthetic Workflow:
An In-Depth Technical Guide to the Aqueous Solubility Profile of Benzene-1,2-disulfonamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the aqueous solubility profile of benzene-1,2-disulfonamide, a molecule of interest in pharmaceutical and chemical research. For professionals in drug development, understanding the solubility of a compound across the physiological pH range is a cornerstone of predicting its in vivo behavior, including absorption and bioavailability. This document outlines the core physicochemical principles governing the solubility of this weakly acidic compound, provides a detailed, field-proven experimental protocol for its determination, and discusses the interpretation of the resulting data. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for researchers and scientists working on the formulation and development of sulfonamide-based compounds.
Introduction: The Critical Role of Solubility in Drug Development
Aqueous solubility is a fundamental physicochemical property that dictates the therapeutic potential of an active pharmaceutical ingredient (API). Poor solubility can lead to low bioavailability, unpredictable dosing, and significant challenges in formulation development.[1] For a drug to be absorbed, it must first be in solution at the site of absorption. Therefore, characterizing the solubility of a compound in aqueous buffers that mimic physiological conditions (pH 1.2 to 6.8) is a mandatory step in early-stage drug development, as emphasized by international guidelines.[2] This guide focuses on benzene-1,2-disulfonamide, elucidating the relationship between its chemical structure, the pH of the surrounding medium, and its resulting solubility.
Physicochemical Profile of Benzene-1,2-disulfonamide
Benzene-1,2-disulfonamide is an aromatic compound with the chemical formula C₆H₈N₂O₄S₂.[3] Its structure consists of a benzene ring substituted with two sulfonamide groups at adjacent positions.
-
Molecular Formula: C₆H₈N₂O₄S₂
-
Molecular Weight: 236.3 g/mol [3]
-
Structure:
The key to understanding its solubility profile lies in the acidic nature of the protons on the sulfonamide (-SO₂NH₂) groups. Sulfonamides are generally weak acids.[4] The electron-withdrawing nature of the adjacent sulfonyl groups and the aromatic ring facilitates the dissociation of a proton from one of the nitrogen atoms, forming a more polar, and thus more water-soluble, anionic species. This ionization is highly dependent on the pH of the solution.
Theoretical Framework: pH-Dependent Solubility of a Weak Acid
The solubility of an ionizable compound like benzene-1,2-disulfonamide is governed by the Henderson-Hasselbalch equation.[5] This principle allows us to predict the ratio of the ionized (A⁻) to the un-ionized (HA) form of the drug at a given pH, which in turn dictates the total solubility (ST).
The total solubility at a specific pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized, more soluble form.
ST = S₀ + [A⁻]
For a weak acid, the Henderson-Hasselbalch equation is: pH = pKₐ + log ([A⁻] / [HA])
From this, the relationship between total solubility and pH can be derived: ST = S₀ (1 + 10(pH - pKₐ))
This equation demonstrates that for a weakly acidic compound:
-
At pH values well below the pKₐ, the compound exists primarily in its un-ionized (protonated) form, and its solubility is limited to its intrinsic solubility (S₀).
-
As the pH of the solution approaches and exceeds the pKₐ, the compound increasingly ionizes to its conjugate base, leading to an exponential increase in its total solubility.[6][7]
The ionization equilibrium for benzene-1,2-disulfonamide is illustrated below.
Caption: pH-dependent ionization equilibrium of benzene-1,2-disulfonamide.
Experimental Determination of Aqueous Solubility
The gold standard for determining the thermodynamic solubility of a compound is the Equilibrium Shake-Flask Method .[8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable solubility data.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
-
Preparation of Aqueous Buffers:
-
Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). Use standard buffer systems such as phosphate, citrate, or borate.
-
Verify the final pH of each buffer solution with a calibrated pH meter after preparation.[10]
-
-
Sample Preparation:
-
Weigh an excess amount of solid benzene-1,2-disulfonamide into separate glass vials for each buffer condition. An excess is critical to ensure a saturated solution is formed.[9]
-
Causality Insight: Using a sufficient excess ensures that the equilibrium is not limited by the amount of solid material. However, adding too much can alter the buffer's properties, so it is crucial to re-verify the pH of the final suspension.[9]
-
-
Equilibration:
-
Add a precise volume of the respective aqueous buffer to each vial.
-
Seal the vials securely to prevent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (typically 25°C or 37°C) and agitate for an extended period (e.g., 24 to 48 hours).[8]
-
Trustworthiness Check: To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.[9]
-
-
Phase Separation:
-
After equilibration, allow the suspensions to stand undisturbed for a short period to let larger particles settle.
-
Separate the solid from the liquid phase. This can be achieved by high-speed centrifugation or by filtering through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Causality Insight: Filtration is a critical step. The choice of filter material is important to prevent adsorption of the compound onto the filter membrane, which would lead to an underestimation of solubility.
-
-
Analytical Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.
-
Quantify the concentration of benzene-1,2-disulfonamide in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for sulfonamides.[11]
-
Trustworthiness Check: The analytical method must be validated for linearity, accuracy, and precision. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[8]
-
Caption: Experimental workflow for the Shake-Flask solubility assay.
Expected Solubility Profile and Data Interpretation
Based on the acidic nature of the sulfonamide groups, benzene-1,2-disulfonamide is expected to exhibit a classic pH-dependent solubility profile for a weak acid.
Data Presentation
The quantitative data obtained from the experimental protocol should be summarized in a clear, structured table.
| Buffer pH | Temperature (°C) | Measured Solubility (µg/mL) |
| 1.2 | 25 | ~ S₀ (Low) |
| 4.5 | 25 | > S₀ |
| 6.8 | 25 | Significantly Increased |
| 7.4 | 25 | High |
| 9.0 | 25 | Very High |
Note: The table presents an expected trend. Actual values must be determined experimentally.
Interpreting the Solubility Curve
When plotting solubility (on a log scale) versus pH, the resulting curve will be characteristic of a weak acid.
-
Flat Region at Low pH: At pH values significantly below the first pKₐ, the solubility will be low and relatively constant, representing the intrinsic solubility (S₀) of the neutral molecule.
-
Rising Slope: As the pH increases towards the pKₐ, the solubility will begin to rise as the molecule starts to ionize.
-
Steep Incline: The solubility increases exponentially as the pH surpasses the pKₐ, due to the formation of the highly soluble anionic salt. Because benzene-1,2-disulfonamide has two acidic protons, the curve may show more than one inflection point depending on the difference between the two pKₐ values.
Conclusion and Implications for Drug Development
This guide provides the theoretical and practical framework for determining the aqueous solubility profile of benzene-1,2-disulfonamide. A thorough understanding of its pH-dependent solubility is crucial for drug development professionals. The data generated from the described protocol directly informs critical decisions regarding:
-
Feasibility Assessment: Early determination of low solubility can flag a compound for potential development issues.
-
Route of Administration: Highly soluble compounds may be suitable for intravenous formulations, while pH-dependent solubility in the gastrointestinal tract will influence oral absorption.[12]
-
Formulation Strategy: For poorly soluble compounds, strategies such as salt formation or the use of solubility-enhancing excipients can be guided by the pH-solubility profile.
By adhering to the principles of scientific integrity and employing robust, self-validating protocols, researchers can generate high-quality, reliable solubility data, paving the way for successful and efficient drug development.
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Unveiling the Electronic Landscape of Benzene-1,2-disulfonamide: A DFT-Driven Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Benzene-1,2-disulfonamide and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] A thorough understanding of their electronic properties is paramount for the rational design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive framework for investigating the electronic structure of benzene-1,2-disulfonamide, leveraging the predictive power of Density Functional Theory (DFT) calculations. In the absence of extensive experimental data for this specific molecule, this guide establishes a robust computational protocol, drawing upon established methodologies for analogous sulfonamide systems. We will explore the theoretical underpinnings of DFT, detail a step-by-step workflow for accurate calculations, and present a detailed analysis of the anticipated electronic properties, thereby providing a valuable roadmap for researchers in the field.
Introduction: The Significance of Benzene-1,2-disulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, antiviral, and anticancer properties.[2][3] The arrangement of two sulfonamide groups on a benzene ring, as in benzene-1,2-disulfonamide (C₆H₈N₂O₄S₂), introduces unique structural and electronic features that can be exploited for drug design.[4] The ortho positioning of the sulfonamide groups can lead to specific conformational preferences and intramolecular interactions, influencing the molecule's overall shape, polarity, and ability to interact with biological targets.[5] A deep understanding of the electronic properties, such as charge distribution, frontier molecular orbitals, and electrostatic potential, is crucial for predicting the reactivity, stability, and potential biological activity of this molecule.
While experimental characterization of every new compound can be resource-intensive, computational methods, particularly DFT, offer a powerful and efficient alternative for gaining predictive insights into molecular properties.[6][7] This guide will demonstrate how to apply DFT to elucidate the electronic landscape of benzene-1,2-disulfonamide, providing a solid foundation for future experimental and drug discovery endeavors.
Theoretical Framework: Density Functional Theory (DFT) in a Nutshell
Density Functional Theory has emerged as a leading method in computational chemistry for studying the electronic structure of molecules. Unlike traditional wave-function based methods, DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
The core of DFT lies in the Kohn-Sham equations, which replace the complex many-electron problem with a more manageable set of equations for non-interacting electrons moving in an effective potential. The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.
Caption: Conceptual workflow of Density Functional Theory (DFT).
For molecules like benzene-1,2-disulfonamide, which contain second-row elements and polar functional groups, the choice of both the functional and the basis set is critical for obtaining reliable results. Hybrid functionals, such as B3LYP and B3PW91, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown good performance for organic molecules.[6] Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used to provide a flexible description of the electron distribution.[7]
Computational Protocol: A Self-Validating Workflow
The following protocol outlines a robust and self-validating workflow for performing DFT calculations on benzene-1,2-disulfonamide. This protocol is designed to ensure the reliability and reproducibility of the obtained results.
Molecular Structure Input and Optimization
-
Initial Structure Generation: The initial 3D structure of benzene-1,2-disulfonamide can be built using molecular modeling software. The IUPAC name is benzene-1,2-disulfonamide, and its SMILES string is C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N.[4]
-
Geometry Optimization: A full geometry optimization should be performed to find the lowest energy conformation of the molecule. This is a critical step as the electronic properties are highly dependent on the molecular geometry.
-
Recommended Method: B3LYP functional with the 6-31G(d,p) basis set is a good starting point for the optimization. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.
-
Validation: The optimization is considered complete when the forces on all atoms are close to zero, and the vibrational frequency analysis yields no imaginary frequencies, confirming that the structure corresponds to a true energy minimum.
-
Caption: Workflow for geometry optimization and validation.
Calculation of Electronic Properties
Once the optimized geometry is obtained, a single-point energy calculation can be performed using a higher level of theory (e.g., a larger basis set) to obtain more accurate electronic properties.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[8] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[6] This is invaluable for predicting sites of intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution on individual atoms and the nature of orbital interactions.[6]
Predicted Electronic Properties of Benzene-1,2-disulfonamide
Based on DFT calculations performed on analogous sulfonamide-containing molecules, we can predict the following electronic properties for benzene-1,2-disulfonamide. These predictions provide a valuable starting point for experimental investigations.
Molecular Geometry
The benzene ring is expected to be planar, with the two sulfonamide groups likely oriented to minimize steric hindrance and potentially form intramolecular hydrogen bonds between the hydrogen of one amino group and an oxygen of the adjacent sulfonamide group. The S-N and S=O bond lengths are anticipated to be in the range observed for other aromatic sulfonamides.[6]
Frontier Molecular Orbitals and Reactivity Descriptors
The HOMO is expected to be localized primarily on the benzene ring, reflecting the π-electron system.[9] The LUMO is likely to have significant contributions from the sulfonamide groups, particularly the sulfur and oxygen atoms. The HOMO-LUMO energy gap will provide an estimate of the molecule's excitability and chemical reactivity. A smaller gap generally suggests higher reactivity.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -7.0 to -8.0 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.0 to 7.0 eV | Chemical reactivity and stability |
| Ionization Potential | 7.0 to 8.0 eV | Energy to remove an electron |
| Electron Affinity | 1.0 to 2.0 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.0 to 5.0 eV | Tendency to attract electrons |
| Hardness (η) | 2.5 to 3.5 eV | Resistance to change in electron distribution |
Note: These are illustrative values based on typical ranges for similar molecules and would need to be confirmed by specific DFT calculations for benzene-1,2-disulfonamide.
Molecular Electrostatic Potential (MEP)
The MEP map is predicted to show negative potential (electron-rich regions) around the oxygen atoms of the sulfonamide groups, making them likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the amino groups will exhibit positive potential (electron-poor regions), indicating their potential for hydrogen bond donation. The benzene ring will show a region of delocalized negative charge above and below the plane of the ring.
Caption: Predicted MEP map features of benzene-1,2-disulfonamide.
Experimental Validation: Bridging Theory and Reality
While DFT provides powerful predictions, experimental validation is the ultimate arbiter of scientific truth. The computational results presented in this guide can be corroborated through various spectroscopic and analytical techniques.
-
X-ray Crystallography: Can provide the definitive 3D structure of the molecule in the solid state, allowing for direct comparison with the optimized geometry from DFT.[6]
-
NMR Spectroscopy (¹H and ¹³C): The calculated chemical shifts from DFT (using the GIAO method) can be compared with experimental NMR spectra to confirm the molecular structure and electronic environment of the atoms.[10]
-
FT-IR and Raman Spectroscopy: The calculated vibrational frequencies from DFT can be correlated with the experimental vibrational spectra to identify characteristic functional group vibrations.[1]
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and compare them with the experimental UV-Vis absorption spectrum to validate the calculated HOMO-LUMO gap.[6]
Conclusion and Future Directions
This technical guide has outlined a comprehensive DFT-based approach for investigating the electronic properties of benzene-1,2-disulfonamide. By following the detailed computational protocol, researchers can gain valuable insights into the molecule's structure, reactivity, and potential for various applications, particularly in drug development. The predictive nature of these calculations can guide synthetic efforts and help prioritize compounds for further experimental testing.
Future work should focus on performing the specific DFT calculations outlined in this guide for benzene-1,2-disulfonamide and its derivatives. Furthermore, experimental studies are crucial to validate these computational predictions and to fully elucidate the structure-property relationships in this important class of molecules. The synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of novel sulfonamide-based technologies.
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Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. Benzene-1,2-disulfonamide | C6H8N2O4S2 | CID 13885364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mkjc.in [mkjc.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of 1,2,4-Benzothiadiazine-1,1-dioxides
[4][7]
Introduction & Therapeutic Relevance
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for two major drug classes:
-
Thiazide Diuretics: (e.g., Chlorothiazide, Hydrochlorothiazide) used for hypertension and edema.[8] These typically possess a sulfonamide group at position 7.
-
KATP Channel Openers: (e.g., Diazoxide) used for hypoglycemia and acute hypertension. These lack the C7-sulfonamide but often have C3-alkyl substituents.
This guide details the synthesis of this scaffold via the cyclocondensation of 2-aminobenzenesulfonamides with aldehydes (yielding dihydro-derivatives) or carboxylic acid equivalents (yielding unsaturated derivatives).
Retrosynthetic Analysis & Mechanism
The formation of the thiadiazine ring is a condensation reaction followed by an intramolecular cyclization.
-
Bond Formation: The nucleophilic aniline nitrogen attacks the electrophilic carbonyl carbon (aldehyde/acid), forming an intermediate (imine or hemiaminal). The sulfonamide nitrogen then closes the ring.
-
Regiochemistry: The reaction is generally regioselective due to the higher nucleophilicity of the aniline amine compared to the sulfonamide nitrogen.
Mechanistic Pathway (DOT Diagram)
Figure 1: General mechanistic pathway for the cyclocondensation of 2-aminobenzenesulfonamide to the benzothiadiazine scaffold.[9]
Experimental Protocols
Method A: Microwave-Assisted Synthesis (High-Throughput)
Best for: Rapid library generation, drug discovery screening.
This protocol utilizes microwave irradiation to overcome the poor nucleophilicity of the sulfonamide nitrogen, reducing reaction times from hours to minutes.
Reagents:
-
Substrate: 2-Aminobenzenesulfonamide (1.0 equiv)
-
Electrophile: Benzaldehyde derivative (1.1 equiv)
-
Solvent: Water (Green chemistry) or Ethanol[9]
-
Catalyst: None (Water-mediated) or Sulfamic Acid (10 mol%)
Protocol Steps:
-
Charge: In a 10 mL microwave process vial, add 2-aminobenzenesulfonamide (1.0 mmol) and the corresponding aldehyde (1.1 mmol).
-
Solvent: Add 2.0 mL of deionized water. (Note: Water acts as a dual solvent/catalyst via hydrogen bonding at high temperatures).
-
Irradiation: Seal the vial. Irradiate at 100°C for 10–15 minutes (Power: 100-150 W, Max Pressure: 200 psi).
-
Process Control: Monitor pressure profile. A spike indicates gaseous byproduct evolution or solvent superheating.
-
-
Workup: Cool to room temperature. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate under vacuum. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[10]
Yield Expectation: 85–95% Product State: 3-Substituted-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide.
Method B: Classical Condensation (Scale-Up)
Best for: Gram-scale synthesis, synthesis of the unsaturated (double bond) variant.
To obtain the unsaturated 1,2,4-benzothiadiazine (as seen in Diazoxide), orthoesters or carboxylic acids are preferred over aldehydes.
Reagents:
-
Substrate: 2-Aminobenzenesulfonamide (10 mmol)
-
Reagent: Triethyl orthoformate (or corresponding orthoester) (15 mmol)
-
Catalyst: Sulfamic acid (5 mol%) or p-TsOH (catalytic)
-
Solvent: Acetonitrile or Methanol (Reflux)
Protocol Steps:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add the sulfonamide, orthoester, and catalyst to the solvent (30 mL).
-
Reflux: Heat the mixture to reflux (approx. 80°C for MeCN) for 4–6 hours.
-
Validation: Monitor via TLC (Mobile Phase: Hexane:EtOAc 6:4). The starting material (aniline) is more polar than the cyclized product.
-
-
Concentration: Remove solvent under reduced pressure (Rotavap).
-
Crystallization: Triturate the residue with diethyl ether or hexane to induce crystallization.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Solvent Choice | Starting material remains undissolved. | 2-Aminobenzenesulfonamides have poor solubility in non-polar solvents. Use DMF , DMSO , or Ethanol . For Green methods, Water at >100°C (MW) works due to increased dielectric constant. |
| Regioselectivity | Formation of uncyclized imine. | The sulfonamide nitrogen is a poor nucleophile.[11] Increase temperature or add a Lewis Acid catalyst (e.g., |
| Oxidation State | Product is "Dihydro" instead of unsaturated. | Reaction with Aldehydes yields the dihydro (saturated C3-N4 bond) product. To get the unsaturated product, use Orthoesters or perform an oxidation step (e.g., with |
| Yield Loss | Product remains in mother liquor. | Benzothiadiazines are acidic (due to the sulfonamide NH). Avoid basic workups unless precipitating with acid. Acidify aqueous layers to pH 4-5 to ensure precipitation. |
Decision Matrix for Synthesis Route
Figure 2: Workflow for selecting the appropriate synthetic methodology based on the target oxidation state.
References
-
López, S. E., et al. (2011). Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives. Synthetic Communications. Link
-
Somogyi, L. (2010). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules (MDPI). Link(Note: Provides comparative context on the 1,2,3-isomer and historical data on diuretic synthesis).
- Gao, S., et al. (2014).
-
FDA Label Information. Chlorothiazide (Diuril) Clinical Pharmacology. Link(Reference for the therapeutic relevance of the scaffold).
Sources
- 1. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of Benzene-1,2-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of synthetic methodologies for the N-alkylation of benzene-1,2-disulfonamide. N-substituted benzene-1,2-disulfonamide derivatives are of significant interest in medicinal chemistry and materials science, often serving as key structural motifs in pharmacologically active agents and functional materials. For instance, related benzene-1,4-disulfonamides have been identified as potent inhibitors of oxidative phosphorylation, a promising therapeutic strategy for certain cancers.[1] This document details several field-proven methods for N-alkylation, including classical base-mediated alkylation, the Mitsunobu reaction, and modern transition-metal-catalyzed approaches. A critical focus is placed on strategies to control the degree of alkylation, addressing the challenge of achieving selective mono- or di-substitution on the vicinal sulfonamide nitrogens. Each section provides a theoretical background, detailed experimental protocols, and expert insights into the causality behind procedural choices, ensuring both scientific integrity and practical applicability.
Introduction: The Synthetic Challenge and Strategic Importance
Benzene-1,2-disulfonamide presents a unique synthetic challenge due to the presence of two acidic N-H protons in close proximity. The ortho-positioning of the sulfonamide groups can lead to intramolecular interactions, such as hydrogen bonding, which may influence the reactivity of the individual nitrogen atoms. Furthermore, the potential for forming a mixture of mono- and di-alkylated products, as well as N,N'- and N,O-dialkylated byproducts, necessitates carefully controlled reaction conditions.
The ability to selectively introduce alkyl substituents onto one or both nitrogen atoms is crucial for tuning the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational rigidity. These modifications are central to structure-activity relationship (SAR) studies in drug discovery. This guide outlines robust methods to navigate these challenges and efficiently synthesize desired N-alkylated derivatives.
Classical N-Alkylation with Alkyl Halides
The most traditional approach to N-alkylation involves the deprotonation of the sulfonamide with a suitable base, followed by nucleophilic attack on an alkyl halide. The success of this method hinges on the choice of base, solvent, and reaction temperature to manage reactivity and selectivity.
Causality and Mechanistic Insights
The sulfonamide protons of benzene-1,2-disulfonamide are acidic (pKa ≈ 10-11) due to the strong electron-withdrawing effect of the adjacent sulfonyl groups. A base of sufficient strength is required to generate the corresponding anion(s). The choice of base can influence the selectivity of mono- versus di-alkylation. A bulky base may preferentially deprotonate the sterically more accessible nitrogen, while using a stoichiometric amount of a strong, non-nucleophilic base like sodium hydride (NaH) can favor mono-alkylation if the reaction is carefully monitored. The use of excess base and alkylating agent will drive the reaction towards the di-substituted product.
Sources
Application Notes and Protocols for the Electrochemical Oxidation of Benzene-1,2-disulfonamide
Foreword for the Advanced Researcher
The electrochemical modification of aromatic compounds presents a powerful, reagent-free methodology for the synthesis of novel materials and functionalized surfaces. Benzene-1,2-disulfonamide is a particularly intriguing monomer due to its vicinal sulfonamide functionalities, which can impart unique charge transport, ion-binding, and catalytic properties to a resulting polymeric structure. However, a standardized, peer-reviewed protocol for the direct electrochemical oxidation of this specific monomer is not yet established in the scientific literature.
This document, therefore, is structured not as a recitation of a known procedure, but as an expert-guided roadmap for the development and validation of an electrochemical oxidation protocol for benzene-1,2-disulfonamide. We will proceed from foundational electrochemical principles, drawing parallels from related aromatic systems, to construct a logical and robust experimental workflow. This guide is intended for researchers equipped with fundamental electrochemical knowledge and aims to empower you to pioneer the exploration of this promising system.
Theoretical Framework: Plausible Oxidation Pathways
The electrochemical oxidation of benzene-1,2-disulfonamide is anticipated to proceed via electropolymerization, a process involving the formation of radical species that subsequently couple to form a polymer film on the anode surface. Two primary mechanistic pathways can be hypothesized based on the oxidation of analogous aromatic and sulfonamide-containing compounds.
Pathway A: Aromatic Ring Oxidation
The initial step is likely the direct oxidation of the π-system of the benzene ring to form a radical cation. This is a common mechanism for the electropolymerization of many aromatic compounds. The strong electron-withdrawing nature of the two adjacent sulfonamide groups will increase the oxidation potential of the benzene ring compared to unsubstituted benzene. The generated radical cations can then couple, leading to the formation of a polymer with C-C linkages between monomer units.
Pathway B: Sulfonamidyl Radical Formation
Alternatively, the oxidation may involve the sulfonamide groups themselves. This process, often a proton-coupled electron transfer (PCET), involves the deprotonation of the sulfonamide N-H bond followed by or concurrent with electron transfer to form a sulfonamidyl radical.[1] These highly reactive radicals can then attack the aromatic ring of a neighboring monomer, leading to a polymer structure with C-N or N-N linkages. The specific pathway is highly dependent on the solvent system, particularly its basicity, and the applied potential.
The logical workflow for investigating the electrochemical oxidation of benzene-1,2-disulfonamide is a systematic progression from initial electrochemical characterization to bulk synthesis and subsequent material analysis.
Caption: Workflow for developing an electrochemical oxidation protocol.
Experimental Design: A Step-by-Step Guide
This section provides detailed protocols for the key experimental stages. The parameters provided are robust starting points and should be optimized based on your specific instrumentation and experimental observations.
Preliminary Investigation: Cyclic Voltammetry (CV)
Objective: To determine the onset oxidation potential of benzene-1,2-disulfonamide, which is critical for designing the subsequent bulk electrolysis experiment.
Underlying Principle: CV is a potentiodynamic technique where the potential is swept linearly versus time. The resulting current is plotted against the applied potential, revealing the potentials at which the analyte is oxidized and reduced. For an irreversible process like electropolymerization, we expect to see an anodic (oxidation) peak on the first scan. With successive scans, the growth of a conductive polymer film on the electrode surface will be indicated by an increase in the peak currents and the appearance of new redox features corresponding to the polymer itself.
Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous aprotic solvent like acetonitrile (CH₃CN).
-
Analyte Solution: Dissolve benzene-1,2-disulfonamide in the electrolyte solution to a final concentration of 1-10 mM.
-
Electrochemical Cell Assembly:
-
Working Electrode (WE): A glassy carbon electrode (GCE) is recommended for initial studies due to its wide potential window and relatively inert surface. Polish the GCE with alumina slurry, sonicate in deionized water and then the solvent, and dry thoroughly before use.
-
Counter Electrode (CE): A platinum wire or mesh.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode (e.g., 0.01 M AgNO₃ in the electrolyte solution). It is crucial to use a non-aqueous reference to avoid water contamination.
-
-
Deaeration: Purge the assembled cell with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle inert gas blanket over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window. A wide initial range is advisable, for example, from 0 V to +2.5 V vs. Ag/Ag⁺.
-
Set the scan rate to 100 mV/s for the initial scan.
-
Perform a single potential sweep to identify the primary oxidation peak.
-
Subsequently, perform multiple (e.g., 10-20) consecutive cycles to observe the growth of the polymer film.
-
Data Interpretation:
-
The potential at which the current begins to increase sharply on the first scan is the onset oxidation potential .
-
The peak potential (Eₚₐ) of this first wave corresponds to the main oxidation process of the monomer.
-
An increase in the peak current and the total charge passed with each subsequent cycle is strong evidence of the deposition of a conductive film on the electrode surface.
Synthesis of the Oxidized Product: Bulk Electrolysis
Objective: To synthesize a sufficient quantity of the oxidized material, likely a polymer film, for subsequent characterization.
Underlying Principle: Bulk electrolysis involves holding the electrode at a constant potential (potentiostatic) or passing a constant current (galvanostatic) for an extended period. Potentiostatic deposition is generally preferred for film formation as it offers better control over the morphology and properties of the film. The potential should be set slightly higher than the onset oxidation potential determined by CV to ensure a sufficient overpotential to drive the reaction at a reasonable rate without causing solvent breakdown or side reactions.
Protocol:
-
Cell and Solution Setup: Use the same solvent, electrolyte, and monomer concentrations as in the CV experiment, but with a larger volume and a larger surface area working electrode (e.g., a platinum or glassy carbon plate). A divided H-cell with a fine porosity glass frit separating the anodic and cathodic compartments is recommended to prevent the products of reduction at the cathode from interfering with the oxidation at the anode.
-
Applied Potential: Set the potential of the working electrode to a value approximately 100-200 mV more positive than the onset oxidation potential observed in the CV.
-
Electrolysis:
-
Begin the electrolysis under gentle stirring (if depositing from solution, though for film formation, a quiescent solution is often preferred after initial homogenization).
-
Monitor the current over time. The current will initially be high and then decay as the monomer near the electrode surface is consumed. For electropolymerization of a conductive film, the current may stabilize or increase as the effective electrode surface area grows.
-
The total charge passed (measured in Coulombs) is proportional to the amount of material deposited. The electrolysis can be stopped after a target charge has been passed, or after a specific time.
-
-
Film Recovery and Cleaning:
-
After electrolysis, carefully remove the working electrode from the cell.
-
Gently rinse the electrode with fresh, pure solvent (acetonitrile) to remove any unreacted monomer and electrolyte.
-
Dry the electrode under a stream of inert gas. The electrode is now ready for characterization.
-
Proposed Experimental Parameters
The following table summarizes the recommended starting parameters for the electrochemical oxidation of benzene-1,2-disulfonamide.
| Parameter | Cyclic Voltammetry (CV) | Bulk Electrolysis (Potentiostatic) |
| Working Electrode | Glassy Carbon (3 mm diameter) | Glassy Carbon or Platinum Plate |
| Reference Electrode | Ag/Ag⁺ (non-aqueous) | Ag/Ag⁺ (non-aqueous) |
| Counter Electrode | Platinum Wire | Platinum Mesh |
| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile |
| Electrolyte | 0.1 M TBAPF₆ | 0.1 M TBAPF₆ |
| Monomer Conc. | 5 mM | 5-10 mM |
| Potential Window | 0 V to +2.5 V | E = (Eonset + 0.2 V) |
| Scan Rate | 100 mV/s | N/A |
| Temperature | Ambient (20-25 °C) | Ambient (20-25 °C) |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Characterization of the Oxidized Product
A multi-faceted approach is necessary to fully characterize the structure, morphology, and properties of the electro-deposited film.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups in the polymer and confirm changes from the monomer structure. Look for changes in the N-H and S=O stretching frequencies and the appearance of new bands corresponding to C-C or C-N linkages.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the deposited film. This can provide information on the film's uniformity, porosity, and thickness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the atoms in the film. This is particularly useful for confirming the incorporation of the monomer into the polymer and for assessing the doping level (anion incorporation from the electrolyte).
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and capacitive properties of the film, providing insight into its conductivity and suitability for electronic applications.[2]
A plausible mechanism for the electropolymerization of benzene-1,2-disulfonamide is initiated by the oxidation of the aromatic ring, followed by radical-radical coupling.
Caption: Plausible electropolymerization mechanism via radical cation coupling.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No clear oxidation peak in CV | 1. Oxidation potential is outside the solvent window. 2. Monomer is electro-inactive under these conditions. 3. High resistance in the cell. | 1. Use a solvent with a wider anodic window (e.g., dichloromethane). 2. Try a different electrode material (e.g., platinum). 3. Ensure good electrical connections and proper placement of the reference electrode. |
| Film does not adhere to the electrode | 1. Electrode surface is not sufficiently clean. 2. Deposition rate is too high. | 1. Re-polish and thoroughly clean the working electrode. 2. Lower the applied potential during bulk electrolysis to reduce the deposition rate. |
| Current continuously drops during bulk electrolysis | 1. A passivating (non-conductive) layer is forming. 2. Depletion of the monomer at the electrode surface. | 1. Try a different solvent or electrolyte system. Pulsed potential electrolysis may help. 2. Introduce gentle stirring to the solution. |
References
-
Moeller, K. D. (2008). Electrochemical Synthesis of Pyrrolidine Derivatives via Sulfonamidyl Radicals. Topics in Current Chemistry, 263, 85-116. Available at: [Link]
-
Waldvogel, S. R., et al. (2021). Electrochemistry enables new, greener route to aromatic sulfonamides. Angewandte Chemie International Edition, 60(14), 7583-7588. Available at: [Link]
-
Scanlon, M. D. (2021). Electrosynthesis of 2D Conducting Polymer Films at an Electrified Liquid|Liquid Interface. YouTube. Available at: [Link]
-
Noël, T. (2019). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Noël Research Group – UvA. Available at: [Link]
-
International Research Journal of Engineering and Technology (IRJET). (2016). Conducting Polymers and Their Characterization. IRJET, 3(5). Available at: [Link]
-
Lazanas, A. Ch., & Prodromidis, M. I. (2023). Electrochemical Impedance Spectroscopy—A Tutorial. ACS Measurement Science Au, 3, 162–193. Available at: [Link]
-
Nassif, S., et al. (2018). Electroorganic synthesis of disulfonamide substituted p-benzoquinone by hydroquinone electrochemical oxidation. Journal of Electrochemical Science and Engineering, 8(3), 221-230. Available at: [Link]
Sources
Crystallization techniques for benzene-1,2-disulfonamide co-crystals
Application Note: Crystallization Techniques for Benzene-1,2-disulfonamide Co-crystals
Executive Summary
Benzene-1,2-disulfonamide is a critical scaffold in the development of Carbonic Anhydrase (CA) inhibitors.[1] However, its utility is frequently compromised by poor aqueous solubility and limited bioavailability (BCS Class II/IV characteristics).[2][1][3] This guide details advanced protocols for engineering co-crystals of benzene-1,2-disulfonamide. Unlike salt formation, which requires an ionizable center and substantial
Supramolecular Design Principles
Before initiating wet chemistry, the researcher must understand the "molecular velcro" that drives co-crystal formation.[2] Benzene-1,2-disulfonamide presents unique steric challenges compared to its para- (1,[2][1]4) isomer due to the ortho-positioning of the sulfonyl groups.[2]
The Synthon Hierarchy
Successful co-crystallization relies on disrupting the stable sulfonamide homodimer and replacing it with a more favorable heterosynthon.[2]
-
Homosynthon (Avoid): The
dimer formed by two sulfonamide molecules ( ).[2][1] This is the thermodynamic sink we must overcome. -
Target Heterosynthons:
Strategic Insight: The ortho-substitution in benzene-1,2-disulfonamide creates a "cleft."[1] Co-formers that can bridge this cleft (e.g., small cyclic amides or ureas) often yield higher stability than linear co-formers.[2][1]
Experimental Protocols
Protocol A: Mechanochemical Screening (Liquid-Assisted Grinding)
Objective: High-throughput identification of viable co-formers (Hit Generation).[1]
Materials:
-
Co-formers: Urea, Nicotinamide, Isonicotinamide, Caffeine.[2][1]
-
Solvent: Methanol or Ethyl Acetate (Catalytic amount).[2][1]
Workflow:
-
Stoichiometry: Weigh API and Co-former in a 1:1 molar ratio (Total mass: 200 mg).
-
Pre-milling: Place solids in a stainless steel milling jar with two 5mm stainless steel balls.
-
Solvent Addition: Add solvent (
of solid).[2][1] Note: The solvent acts as a molecular lubricant, increasing molecular mobility without fully dissolving the phases.[2] -
Grinding: Mill at 25 Hz for 20 minutes.
-
Analysis: Immediately analyze the resulting powder via PXRD. A unique diffraction pattern distinct from the physical mixture indicates a "Hit."[2]
Protocol B: Thermodynamic Scale-Up (Solvent Evaporation)
Objective: Growth of single crystals for structure determination and bulk production.[1]
Causality: Solvent choice dictates the supersaturation trajectory.[2][1] If the API and co-former have vastly different solubilities in the chosen solvent, the less soluble component will precipitate pure, leading to failure.[2][5]
The "Golden Rule" of Solubility Matching:
Step-by-Step:
-
Solvent Selection: Screen solubilities. For benzene-1,2-disulfonamide, a Methanol:Acetonitrile (1:1 v/v) mixture often balances the polar sulfonamide and organic co-formers.[2][1]
-
Saturation: Dissolve 1 mmol of API and 1 mmol of Co-former in the minimum volume of solvent at 50°C.
-
Filtration: Filter the hot solution through a 0.45
PTFE syringe filter to remove nucleation sites (dust/undissolved seeds). -
Evaporation: Cover the vial with parafilm and poke 3-5 pinholes. Store at ambient temperature (20-25°C).
-
Harvesting: Collect crystals after 48-72 hours. Wash with cold non-solvent (e.g., n-Hexane) to remove surface impurities.[2][1]
Protocol C: Reaction Crystallization (Slurry Conversion)
Objective: Ensuring phase purity and thermodynamic stability.
This method is "self-correcting."[1] If a physical mixture is slurried in a solvent where the co-crystal is the least soluble phase, the system will inevitably convert to the co-crystal to minimize Gibbs free energy.[2]
-
Preparation: Create a supersaturated solution of the Co-former in water or ethanol.[1]
-
Addition: Add solid Benzene-1,2-disulfonamide in excess (suspension).
-
Equilibration: Stir at 300 RPM for 24-48 hours at controlled temperature (25°C).
-
Validation: Filter and analyze the solid phase. If the conversion is incomplete, increase the concentration of the Co-former in the solution.[2]
Data Presentation & Visualization
Table 1: Troubleshooting Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Precipitation of pure API | Solubility mismatch ( | Change solvent to one where API is more soluble, or use Reaction Crystallization (Protocol C). |
| Oiling out (Liquid-Liquid Phase Separation) | Supersaturation too high | Reduce initial concentration; add antisolvent more slowly.[2][1] |
| Amorphous Product | Evaporation too fast | Reduce pinhole size; lower temperature to 4°C. |
| Hygroscopicity | Co-former is too hydrophilic | Switch co-former (e.g., from Urea to Nicotinamide).[2][1] |
Figure 1: Co-Crystal Screening Workflow
Caption: Decision matrix for selecting the optimal crystallization pathway based on experimental goals (screening vs. purity).
Characterization & Validation Criteria
To claim a successful co-crystal, you must satisfy the Self-Validating System requirements:
-
PXRD (Powder X-Ray Diffraction):
-
DSC (Differential Scanning Calorimetry):
-
FTIR (Fourier Transform Infrared Spectroscopy):
References
-
Desiraju, G. R. (2013).[2][1] Crystal Engineering: A Textbook. World Scientific.[2][1] (Fundamental principles of supramolecular synthons).
-
Thakuria, R., et al. (2013).[2][1] "Pharmaceutical cocrystals and poorly soluble drugs."[2][1][3][5][6] International Journal of Pharmaceutics.
-
Bolla, G., & Nangia, A. (2016).[2][1] "Pharmaceutical cocrystals: walking the line between patentability and regulatory approval." Crystal Growth & Design. [2][1]
-
Alhalaweh, A., & Velaga, S. P. (2010).[2][1] "Formation of cocrystals from stoichiometric solutions of incongruently saturating systems by solid-state grinding."[1] Crystal Growth & Design.
-
Qiao, N., et al. (2011).[2][1] "Pharmaceutical cocrystals: an overview." International Journal of Pharmaceutics.
Sources
- 1. Benzene-1,2-disulfonamide | C6H8N2O4S2 | CID 13885364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Benzene-1,2-disulfonamide Scaffold
An Application Guide to the Synthesis of N-Substituted Benzene-1,2-disulfonamides via Amine Coupling
In the landscape of modern drug discovery and development, the benzene sulfonamide moiety is a privileged scaffold, recognized for its critical role in a multitude of therapeutic agents.[1] Its derivatives are foundational to the development of carbonic anhydrase inhibitors, anticancer agents, and anticonvulsants.[2][3][4] Specifically, the N-substituted benzene-1,2-disulfonamide core offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it a versatile building block for creating molecules with high target affinity and specificity.[5][6] These compounds are frequently investigated for their potential to inhibit oncogenic signaling pathways and as novel treatments for various cancers.[5][7]
This technical guide provides a comprehensive overview of the procedure for coupling benzene-1,2-disulfonamide precursors with primary and secondary amines. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities for pharmaceutical applications.
Synthetic Strategy: From Precursor to Product
The most reliable and widely adopted method for synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a suitable amine.[1] Therefore, the primary precursor for this coupling reaction is not benzene-1,2-disulfonamide itself, but rather the more reactive benzene-1,2-disulfonyl chloride .
The synthesis of this key intermediate can be challenging due to the steric hindrance imposed by two adjacent bulky sulfonyl chloride groups.[8] A common and effective strategy begins with the diazotization of an appropriate aminobenzenesulfonic acid. This is followed by a copper-catalyzed substitution of the diazonium group with sulfur dioxide to introduce the second sulfonic acid moiety. The resulting benzene-1,2-disulfonic acid is then chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the target benzene-1,2-disulfonyl chloride.[8][9][10]
Reaction Mechanism: The Chemistry of Sulfonamide Bond Formation
The coupling of a sulfonyl chloride with an amine proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center. The reaction can be dissected into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the stable sulfonamide product. The base also scavenges the hydrogen chloride (HCl) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.
Caption: Mechanism of Sulfonamide Formation.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a representative procedure for the mono-N-substitution of benzene-1,2-disulfonyl chloride with a generic primary amine. Adjustments to stoichiometry will be necessary for di-substitution.
Materials and Reagents:
-
Benzene-1,2-disulfonyl chloride
-
Primary or Secondary Amine (e.g., Benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (distilled and stored over KOH)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.
-
Reagent Addition: In a separate flask, dissolve benzene-1,2-disulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring, cooled amine solution over 15-20 minutes using a dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the amine) indicates completion.
Workup and Purification:
-
Quenching: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with 1M HCl to remove excess triethylamine, followed by saturated NaHCO₃ solution to remove any remaining acidic impurities, and finally with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Characterization: The pure product fractions are combined, and the solvent is evaporated. The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Caption: General Experimental Workflow.
Key Parameters and Field-Proven Insights
The success of the coupling reaction hinges on careful control of several experimental variables.
| Parameter | Rationale & Expert Insight | Typical Conditions |
| Amine Substrate | Nucleophilicity is key. Aliphatic amines are more reactive than aromatic amines. Steric hindrance around the nitrogen can slow the reaction. | 1.0 equivalent |
| Solvent | Must be aprotic and anhydrous. Dichloromethane, THF, and acetonitrile are common. Water will hydrolyze the sulfonyl chloride. | Anhydrous DCM or THF |
| Base | A non-nucleophilic base is essential to neutralize HCl without competing with the amine. Pyridine can serve as both base and solvent.[11] | Triethylamine (1.2-1.5 eq) or Pyridine |
| Temperature | Initial cooling to 0°C is crucial to manage the exothermic nature of the reaction, preventing side-product formation. The reaction is then allowed to proceed to completion at room temperature. | 0 °C to Room Temp. |
| Stoichiometry | Using a slight excess of the sulfonyl chloride can help drive the reaction to completion if the amine is the more valuable component, and vice-versa. For di-substitution, >2.0 equivalents of amine and >2.0 equivalents of base are required. | ~1:1.05 ratio of Amine to Sulfonyl Chloride |
Troubleshooting Common Issues:
-
Low or No Yield: The primary culprit is often moisture. Ensure all glassware is flame-dried and solvents are anhydrous. Verify the purity of the sulfonyl chloride, as it can degrade upon storage.
-
Formation of Multiple Products: If di-substitution is not desired, use the sulfonyl chloride as the limiting reagent and add it slowly to the amine solution. If mono-substitution is challenging, consider using protecting group strategies for one of the sulfonamide groups.
-
Difficult Purification: Sulfonamides can be quite polar and may streak on silica gel columns. Using a small percentage of a polar modifier like methanol in the eluent or switching to a different stationary phase (e.g., alumina) can be effective.
Conclusion
The coupling of benzene-1,2-disulfonyl chloride with amines is a robust and versatile method for the synthesis of N-substituted benzene-1,2-disulfonamides. A thorough understanding of the reaction mechanism, careful control of reaction conditions—particularly the exclusion of moisture—and the use of an appropriate base are paramount for achieving high yields and purity. The protocols and insights provided herein serve as a reliable foundation for researchers aiming to synthesize these valuable scaffolds for application in drug discovery and medicinal chemistry.
References
- Preparation method of substituted benzene sulfonyl chloride. Google Patents.
- Preparation method benzene sulfonyl chloride and diphenylsulfone. Google Patents.
-
Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. RSC Publishing. (2023). Retrieved from [Link]
- Process for the preparation of benzenesulphonyl chloride. Google Patents.
-
Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. PubMed. (2023). Retrieved from [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. (2022). Retrieved from [Link]
- Benzene disulfonamide for the treatment of cancer. Google Patents.
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022). Retrieved from [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. (2019). Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed Central. Retrieved from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. WOS. (2024). Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. (2018). Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. (2023). Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. (2023). Retrieved from [Link]
-
Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides. ResearchGate. (2015). Retrieved from [Link]
-
Scheme 1. Condensation of benzene-1,2-diamine with benzil. ResearchGate. Retrieved from [Link]
-
A Novel Class of Carbonic Anhydrase Inhibitors: Glycoconjugate Benzene Sulfonamides Prepared by “Click-Tailing”. ResearchGate. (2011). Retrieved from [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. (2018). Retrieved from [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. (2023). Retrieved from [Link]
-
Synthesis and Retrosynthesis of Benzene Derivatives Using Diazonium Salts. YouTube. (2017). Retrieved from [Link]
-
Acid-Base Reactions in Benzene and Other Organic Solvents. SciSpace. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2018130625A1 - Benzene disulfonamide for the treatment of cancer - Google Patents [patents.google.com]
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- 7. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06005A [pubs.rsc.org]
- 9. How to synthesize Benzene Sulfonyl Chloride from benzene? - Blog - Nuomeng Chemical [nuomengchemical.com]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzene-1,2-disulfonamide
Welcome to the technical support center for the synthesis of benzene-1,2-disulfonamide. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this challenging synthesis. Our goal is to provide in-depth, scientifically grounded advice to help you improve your yield and purity.
Introduction: The Challenge of Synthesizing Benzene-1,2-disulfonamide
The synthesis of vicinal, or 1,2-disubstituted, sulfonamides on a benzene ring presents a significant synthetic hurdle. Standard electrophilic aromatic substitution (EAS) reactions, such as sulfonation, are governed by the directing effects of the substituents. A sulfonic acid group is deactivating and a meta-director, making the introduction of a second sulfonic acid group at the adjacent ortho position a low-yield process.
This guide will explore a more advanced and regioselective approach: Directed Ortho-Metalation (DoM) . This strategy offers a powerful solution to overcome the inherent electronic and steric challenges of this synthesis. We will also address the subsequent critical steps of converting the intermediate to the final disulfonamide product.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the synthesis of benzene-1,2-disulfonamide:
Q1: Why is the direct disulfonation of benzene with fuming sulfuric acid not a viable method for obtaining high yields of benzene-1,2-disulfonic acid?
A1: The direct disulfonation of benzene primarily yields the meta- and para-isomers. The first sulfonic acid group added to the benzene ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic attack. This deactivating nature also directs any subsequent substitution to the meta position. Therefore, obtaining the ortho-isomer in any significant quantity through this method is highly unlikely.
Q2: What is Directed Ortho-Metalation (DoM) and why is it a better approach for this synthesis?
A2: Directed Ortho-Metalation (DoM) is a powerful technique in organic synthesis that allows for the regioselective functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG).[1][2] In this method, a carefully chosen DMG on the benzene ring chelates with an organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho-carbon. This creates a nucleophilic ortho-lithiated species that can then react with an electrophile to introduce a second substituent with high regioselectivity. For the synthesis of benzene-1,2-disulfonic acid, a suitable DMG can be used to direct the introduction of a second sulfonyl group at the ortho position.
Q3: What are some common challenges in the final amidation step to form the disulfonamide?
A3: The primary challenge in the amidation of benzene-1,2-disulfonyl chloride is steric hindrance. The two adjacent sulfonyl chloride groups can make it difficult for the aminating agent (e.g., ammonia) to access the electrophilic sulfur atoms. This can lead to incomplete reaction or the formation of side products. Overcoming this often requires carefully optimized reaction conditions, such as the choice of solvent, temperature, and potentially the use of a catalyst or a more nucleophilic aminating agent.
Q4: How can I purify the final benzene-1,2-disulfonamide product?
A4: Purification of the final product can typically be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the polarity of the product and any remaining impurities. Common techniques also include column chromatography on silica gel. It's crucial to first remove any inorganic salts by washing the crude product with water.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Directed Ortho-Metalation (DoM) Step
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Lithiation | The organolithium reagent (e.g., n-BuLi, s-BuLi) is highly reactive and can be quenched by moisture or other protic sources in the reaction setup. The choice of base and reaction temperature is also critical for efficient deprotonation. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated organolithium reagents. Consider using a stronger base or an additive like TMEDA to increase the reactivity of the organolithium reagent.[3] |
| Poor Choice of Directing Metalation Group (DMG) | The effectiveness of the DMG is crucial for directing the lithiation to the ortho position. A weak DMG may not chelate strongly enough with the lithium, leading to poor regioselectivity and low yields. | Select a strong DMG that is known to be effective for ortho-lithiation. Amide groups (-CONR2) and carbamates (-OCONR2) are generally excellent choices.[1] |
| Side Reactions with the Organolithium Reagent | Organolithium reagents are strong nucleophiles and can react with certain functional groups on the starting material or with the solvent. | Choose a DMG that is stable to the organolithium reagent. Ensure the reaction is carried out at a sufficiently low temperature (typically -78 °C) to minimize side reactions. |
| Inefficient Quenching with the Electrophile | The ortho-lithiated intermediate can be unstable, and if the electrophile is not added correctly or is not reactive enough, the yield will be low. | Add the electrophile (e.g., SO2 gas or a sulfur trioxide complex) to the solution of the ortho-lithiated species at low temperature. Ensure the electrophile is pure and added in a slight excess. |
Problem 2: Formation of Isomeric Byproducts
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect Reaction Temperature | While DoM is highly regioselective for the ortho position, at higher temperatures, the lithiated intermediate may rearrange to a more thermodynamically stable isomer before reacting with the electrophile. | Maintain a low reaction temperature (e.g., -78 °C) throughout the lithiation and quenching steps. |
| Presence of Multiple Directing Groups | If the starting material has more than one potential directing group, a mixture of products can be formed. | Choose a starting material with a single, strong directing group to ensure high regioselectivity. |
| Contamination of Starting Materials | Impurities in the starting material can lead to the formation of unexpected byproducts. | Use highly pure starting materials and solvents. Purification of starting materials before use is recommended. |
Problem 3: Low Yield in the Amidation of Benzene-1,2-disulfonyl Chloride
| Potential Cause | Scientific Explanation | Recommended Solution |
| Steric Hindrance | The two adjacent sulfonyl chloride groups create a sterically crowded environment, hindering the approach of the aminating agent. | Use a less sterically hindered aminating agent if possible. Running the reaction at a higher temperature or for a longer duration may help to overcome the activation energy barrier. The use of a suitable solvent that can help to solvate the transition state is also important. |
| Hydrolysis of the Sulfonyl Chloride | Sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the sulfonic acid in the presence of water. | Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and reagents. |
| Incomplete Reaction | The nucleophilicity of the aminating agent and the reaction conditions may not be sufficient for complete conversion. | Use a stoichiometric excess of the aminating agent. Consider using a more nucleophilic amine or adding a catalyst, such as a tertiary amine (e.g., triethylamine), to facilitate the reaction. |
Experimental Protocols
Proposed Synthetic Route via Directed Ortho-Metalation
The following is a proposed multi-step synthesis for benzene-1,2-disulfonamide, designed to maximize yield and regioselectivity.
Caption: A logical workflow for troubleshooting low yields in the synthesis of benzene-1,2-disulfonamide.
References
-
Snieckus, V. Directed ortho metalation. Toluene-p-sulfonates and N,N-diethylbenzamides as practical reagents for the preparation of substituted aromatic compounds. Chemical Reviews, 1990 , 90 (6), 879-933. [Link]
-
Hartung, C. G.; Snieckus, V. Directed Ortho Metalation (DoM). In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
-
Myers, A. G. ortho metalation. Andrew G Myers Research Group. [Link]
-
Landsberg, L. Ueber eine neue Reaction zur Darstellung von Sulfosäuren. Berichte der deutschen chemischen Gesellschaft, 1890 , 23 (1), 1275-1277. [Link]
-
Reich, H. J. Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 2013 , 113 (9), 7130-7178. [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Benzene-1,2-disulfonamide Functionalization
Welcome to the technical support center for the functionalization of benzene-1,2-disulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and supported by authoritative references. Our goal is to empower you to minimize side reactions and optimize your synthetic outcomes.
I. Understanding the Reactivity of Benzene-1,2-disulfonamide
Benzene-1,2-disulfonamide is a valuable building block in medicinal chemistry, often utilized for the synthesis of inhibitors for enzymes like carbonic anhydrase.[1] However, its reactivity profile presents unique challenges. The two acidic N-H protons of the sulfonamide groups can be deprotonated to form a dianion, which is an ambident nucleophile. This means it has two potential sites for electrophilic attack: the nitrogen atoms (N-alkylation/arylation, the desired reaction) and the oxygen atoms of the sulfonyl groups (O-alkylation/arylation, a common side reaction). Furthermore, the presence of two sulfonamide groups introduces the possibility of mono- or di-functionalization, demanding precise control over reaction conditions to achieve the desired product.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the functionalization of benzene-1,2-disulfonamide and provides actionable solutions based on established chemical principles.
FAQ 1: I am observing significant dialkylation of my benzene-1,2-disulfonamide. How can I favor mono-alkylation?
Answer:
The formation of the N,N'-dialkylated product is a common issue arising from the high reactivity of the mono-anion intermediate. Once one sulfonamide is alkylated, the remaining N-H proton is still acidic and can be deprotonated, leading to a second alkylation. To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use of a slight excess (1.05-1.1 equivalents) of the alkylating agent is often sufficient. Avoid using a large excess, which will drive the reaction towards dialkylation.
-
Slow Addition: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material over the mono-alkylated intermediate.
-
Choice of Base: The strength and amount of the base are critical.
-
Using a weaker base (e.g., K₂CO₃, Cs₂CO₃) can help to control the concentration of the reactive dianion.
-
If a strong base is necessary (e.g., NaH, KHMDS), use only one equivalent to selectively generate the mono-anion.
-
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can increase the selectivity for mono-alkylation by reducing the rate of the second alkylation reaction.
-
Protecting Group Strategy: For ultimate control, consider a protecting group strategy to differentiate the two sulfonamide groups. This is discussed in detail in Section IV .
FAQ 2: My reaction is producing a significant amount of an undesired side product. I suspect O-alkylation. How can I confirm this and promote N-alkylation?
Answer:
The sulfonamide anion is an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms. The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, as dictated by Hard-Soft Acid-Base (HSAB) theory. Generally, the nitrogen is a softer nucleophile and the oxygen is a harder nucleophile.
Confirmation of O-Alkylation:
-
¹H NMR Spectroscopy: The N-H proton signal in your starting material will disappear upon successful N-alkylation. In the case of O-alkylation, you will still observe an N-H proton signal, although its chemical shift may be altered. The protons of the newly introduced alkyl group will also show characteristic signals. For example, in N-benzylation, you would expect to see a singlet or doublet for the benzylic protons (CH₂), typically around 4.0-5.0 ppm.[2][3] In an O-alkylated product, the chemical shift of the protons on the carbon attached to the oxygen will likely be further downfield.
-
¹³C NMR Spectroscopy: The chemical shift of the carbon attached to the heteroatom will be different for N- and O-alkylation. Carbons attached to oxygen are typically more deshielded and appear at a higher ppm value than carbons attached to nitrogen.
-
Mass Spectrometry (MS): Both N- and O-alkylated products will have the same mass. However, their fragmentation patterns in MS/MS experiments may differ, providing clues to the structure. Common fragmentation pathways for sulfonamides involve cleavage of the C-S and S-N bonds.[4]
-
Infrared (IR) Spectroscopy: N-H stretching bands (around 3200-3300 cm⁻¹) will be present in the O-alkylated product but absent in the N,N'-dialkylated product.
Promoting N-Alkylation:
-
Solvent Choice: The choice of solvent plays a crucial role.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for N-alkylation. They solvate the cation of the base, leaving a "naked" and highly reactive anion, where the more nucleophilic nitrogen can readily react.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the oxygen atoms of the sulfonamide anion, effectively shielding them and favoring attack at the nitrogen. However, they can also react with the alkylating agent (solvolysis), so their use must be carefully considered.
-
-
Counter-ion Effects: The cation from the base can influence the site of alkylation. Larger, softer cations like cesium (from Cs₂CO₃) can lead to a looser ion pair and may favor N-alkylation.
-
Alkylating Agent: According to HSAB theory, softer electrophiles tend to react at the softer nucleophilic site (nitrogen). Alkyl halides like benzyl bromide are considered relatively soft electrophiles and generally favor N-alkylation. In contrast, harder electrophiles might favor O-alkylation.
Troubleshooting Flowchart for N- vs. O-Alkylation
Caption: Troubleshooting workflow for addressing suspected O-alkylation.
FAQ 3: I am trying to perform an N-arylation, but the reaction is not proceeding or giving low yields. What are the common pitfalls?
Answer:
N-arylation of sulfonamides is typically more challenging than N-alkylation due to the lower reactivity of aryl halides. Common methods include the Ullmann condensation and Buchwald-Hartwig amination.
For Ullmann-type Reactions (Copper-catalyzed):
-
Catalyst and Ligand: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[5] Modern protocols use catalytic amounts of a copper(I) source (e.g., CuI) with a suitable ligand (e.g., a diamine or phenanthroline) to facilitate the reaction at lower temperatures. Ensure your catalyst is active and the ligand is appropriate for the specific transformation.
-
Aryl Halide Reactivity: The reaction is most efficient with aryl iodides and bromides that are activated by electron-withdrawing groups.[5] Aryl chlorides are generally less reactive.
-
Base and Solvent: A strong base (e.g., K₂CO₃, K₃PO₄) is typically required. High-boiling polar aprotic solvents like DMF, NMP, or dioxane are commonly used.
-
Side Reactions: Homocoupling of the aryl halide to form a biaryl species can be a significant side reaction.
For Buchwald-Hartwig Amination (Palladium-catalyzed):
-
Catalyst, Ligand, and Base Combination: The success of this reaction is highly dependent on the specific combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), the phosphine ligand (e.g., Xantphos, BINAP), and the base (e.g., Cs₂CO₃, K₃PO₄). This combination needs to be optimized for your specific substrates.
-
Oxygen Sensitivity: Many palladium catalysts and phosphine ligands are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and reagents.
-
Substrate Scope: While generally broad, the efficiency can be affected by sterically hindered aryl halides or sulfonamides.
If you are experiencing issues, consider screening different catalysts, ligands, bases, and solvents. Small-scale parallel experimentation can be an efficient way to identify optimal conditions.
III. Recommended Protocols and Methodologies
This section provides detailed, step-by-step protocols for common functionalization reactions of benzene-1,2-disulfonamide. These are starting points and may require optimization for your specific substrate and desired product.
Protocol 1: Selective Mono-N-benzylation of Benzene-1,2-disulfonamide
This protocol aims to selectively synthesize N-benzyl-benzene-1,2-disulfonamide, minimizing the formation of the N,N'-dibenzylated product.
Materials:
-
Benzene-1,2-disulfonamide
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzene-1,2-disulfonamide (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).
-
Add finely ground potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
In a separate flask, prepare a solution of benzyl bromide (1.05 eq) in a small amount of anhydrous DMF.
-
Add the benzyl bromide solution dropwise to the reaction mixture over 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the mono-benzylated product.
Expected Characterization Data for N-benzyl-benzene-1,2-disulfonamide:
-
¹H NMR: Expect to see aromatic protons of the benzene ring and the benzyl group, a singlet for the benzylic CH₂ protons (around 4.3 ppm), and a broad singlet for the remaining N-H proton.[2]
-
¹³C NMR: Aromatic carbons and a signal for the benzylic carbon (around 47 ppm).
-
MS (ESI): [M+H]⁺ and/or [M+Na]⁺ corresponding to the molecular weight of the product.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a mild alternative for N-alkylation, particularly useful for secondary alcohols where direct alkylation with a halide might be problematic. It proceeds with inversion of stereochemistry at the alcohol carbon.
Materials:
-
Benzene-1,2-disulfonamide
-
Alcohol (e.g., (R)-1-phenylethanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzene-1,2-disulfonamide (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Add anhydrous THF and stir the mixture at 0 °C.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Caution: Azodicarboxylates are hazardous and should be handled with care.
IV. Advanced Strategies: Protecting Groups for Selective Functionalization
For the synthesis of unsymmetrically disubstituted benzene-1,2-disulfonamides, a protecting group strategy is often necessary. This involves selectively protecting one sulfonamide group, functionalizing the other, deprotecting the first, and then introducing a different functional group. The key is to use "orthogonal" protecting groups, which can be removed under different conditions without affecting each other.[6]
Common Orthogonal Protecting Groups for Sulfonamides:
| Protecting Group | Abbreviation | Installation Conditions | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., DMAP, Et₃N) | Strong acid (e.g., TFA, HCl)[6][7] |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride, base | Thiol (e.g., thiophenol) and base (e.g., K₂CO₃)[8] |
Workflow for Orthogonal Protection and Sequential Functionalization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzenesulfonamide, N-benzyl- | C13H13NO2S | CID 95236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. N1,N1-diethylbenzene-1,4-disulfonamide | Benchchem [benchchem.com]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Sulfonamide Solubility & Assay Optimization
Topic: Resolving pH-dependent solubility challenges for sulfonamide experiments Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 4, 2026
The Core Challenge: The "Acidic Trap"
Welcome to the technical support center. If you are here, you have likely encountered the "white cloud" of precipitation when adding a sulfonamide stock to your cell culture media or HPLC mobile phase.
The Mechanism:
Sulfonamides are amphoteric but behave primarily as weak acids due to the sulfonamide group (
-
pH > pKa: The compound deprotonates, becoming anionic and highly water-soluble.
-
pH < pKa: The compound remains neutral (protonated), exhibiting extremely low aqueous solubility.
The Trap: Most researchers dissolve sulfonamides in DMSO (a universal solvent). However, when you spike this stock into an acidic buffer (e.g., HPLC mobile phase at pH 3.0) or a neutral biological buffer that shifts acidic (e.g., metabolic acidosis in dense cell cultures), the local environment forces the compound back into its neutral, insoluble state, causing immediate precipitation.
Reference Data: pKa & Solubility Thresholds
Use this table to predict solubility behavior. If your experimental pH is below the pKa, you are in the "Danger Zone" for precipitation.
| Compound | pKa (Sulfonamide Group) | Intrinsic Solubility (Water, pH 7) | Risk Profile |
| Sulfamethoxazole (SMX) | ~5.6 - 5.7 | ~0.5 mg/mL | High. Precipitates easily in acidic buffers (pH < 5). |
| Sulfadiazine (SDZ) | ~6.5 | ~0.013 mg/mL | Critical. Very low solubility; requires pH > 7.5 or cosolvents. |
| Sulfamethazine | ~7.4 | ~1.5 mg/mL | Moderate. More soluble than SDZ but sensitive to neutral pH. |
| Sulfanilamide | ~10.4 | ~7.5 mg/mL | Low. High intrinsic solubility; less pH dependent in bio-range. |
Note: pKa values typically refer to the amide nitrogen (
). Some sulfonamides also have a basic amine (, pKa ~2.0), but the solubility issues are usually driven by the dissociation.
Decision Logic: Selecting the Right Protocol
Before starting, determine your experimental constraints using this logic flow.
Figure 1: Decision tree for solubilization strategies based on the relationship between experimental pH and compound pKa.
Validated Protocols
Protocol A: The Cosolvent Spike (For HPLC & High Concentration)
Best for: Analytical standards, HPLC mobile phases, and non-biological assays.
The Concept: Use an organic solvent to "shield" the hydrophobic regions before they encounter water.
-
Weighing: Weigh the target mass of sulfonamide.
-
Primary Solubilization: Dissolve fully in 100% DMSO.
-
Limit: Keep stock concentration
50 mg/mL. -
Visual Check: Solution must be crystal clear.
-
-
The "Dropwise" Dilution:
-
Place your aqueous buffer on a magnetic stirrer (medium speed).
-
Add the DMSO stock dropwise into the vortex of the buffer.
-
Why? This prevents local regions of high concentration where the sulfonamide would crash out immediately.
-
-
Final Composition: Ensure final DMSO concentration is < 5% (for HPLC) or < 0.1% (for cells).
Protocol B: The pH-Shift Method (Sodium Hydroxide)
Best for: Animal studies (in vivo) or high-concentration aqueous stocks.
The Concept: Force the compound into its ionized (soluble) salt form using a strong base, then buffer down.
-
Preparation: Suspend the sulfonamide powder in a small volume of water (it will be cloudy).
-
Ionization: Add 1M NaOH dropwise while stirring.
-
Observation: The solution will turn clear as the pH rises above the pKa (usually pH 9-10).
-
-
Stabilization: Once clear, add PBS or saline to reach final volume.
-
Back-Titration (Optional but Risky): You can lower the pH back to 7.4 using HCl, but stop immediately if you see turbidity.
-
Warning: For Sulfadiazine (pKa 6.5), you may need to keep the pH slightly basic (pH 8.0) to maintain solubility at high concentrations.[1]
-
Troubleshooting & FAQs
Scenario 1: Cell Culture Toxicity & Precipitation
Q: I added Sulfamethoxazole (SMX) to my DMEM media, and crystals formed after 24 hours. Why? A: This is likely a "pH Drift" issue.
-
Diagnosis: As cells metabolize, they produce lactate, lowering the media pH. If the pH drops from 7.4 to 6.5, it approaches SMX's insolubility zone.
-
Fix:
-
Lower the initial concentration.
-
Use a buffered media (HEPES 25mM) to resist acidification.
-
Pre-warm the media to 37°C before adding the drug (solubility increases with temperature).
-
Scenario 2: HPLC Peak Tailing
Q: My sulfonamide peak is splitting or tailing badly on C18 columns. A: You are likely operating near the pKa.
-
The Physics: If your mobile phase pH is close to the pKa (e.g., pH 5.5 for SMX), the molecule flips between ionized and neutral states inside the column. These two forms interact differently with the stationary phase, causing peak distortion.
-
Fix: Apply the "Rule of 2" . Adjust mobile phase pH to be at least 2 units away from the pKa.
-
Option 1 (Acidic): pH 2.5-3.0 (Fully neutral species, good retention).
-
Option 2 (Basic): pH 7.5-8.0 (Fully ionized, faster elution, requires pH-resistant column).
-
Scenario 3: DMSO Toxicity
Q: I need high concentrations, but 0.5% DMSO is killing my cells. A: Switch to Complexation .
-
Method: Use Hydroxypropyl-
-cyclodextrin (HP- -CD).[2] -
Protocol: Prepare a 20% (w/v) HP-
-CD solution in water. Add sulfonamide to this solution. The cyclodextrin forms an inclusion complex, encapsulating the hydrophobic drug and making it water-soluble without toxic organic solvents.
Workflow Visualization: HPLC Method Development
Figure 2: HPLC mobile phase selection strategy. Acidic conditions favor retention but risk precipitation; basic conditions ensure solubility but reduce retention on standard C18 columns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5329, Sulfamethoxazole. Retrieved from [Link]
-
Pergola, C. et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry Advances. Retrieved from [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Sources
Purification strategies for crude benzene-1,2-disulfonamide mixtures
Technical Support Center: Purification of Benzene-1,2-Disulfonamide
Subject: Troubleshooting & Optimization for Crude Benzene-1,2-Disulfonamide Mixtures Ticket ID: B12DS-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The Challenge of Amphotericity and Salts
Welcome to the Technical Support Center. If you are accessing this guide, you are likely dealing with the crude output of the ammonolysis of benzene-1,2-disulfonyl chloride.
The Core Problem: The crude mixture typically contains the desired product (benzene-1,2-disulfonamide), a significant load of ammonium chloride (
This guide moves beyond simple "recrystallization" and utilizes the physicochemical properties of the sulfonamide group (
Module 1: Initial Assessment & Triage
Q: My crude solid is a sticky, off-white mass. How do I determine the primary contaminant?
A: You must perform a solubility differential test immediately. The two main components—your product and the salt byproduct—have opposing solubility profiles.
| Component | Water Solubility | Ethanol Solubility | Aqueous NaOH (pH > 11) |
| Benzene-1,2-disulfonamide | Low / Sparingly Soluble | High | Soluble (Deprotonation) |
| Ammonium Chloride ( | Very High | Low | Soluble (Releases |
| Benzene-1,2-disulfonic acid | High | High | Soluble |
Diagnostic Step: Take 50 mg of crude solid and add 2 mL of cold water.
-
Result A (Clear Solution): You have mostly salt or sulfonic acid. Your reaction likely failed or hydrolyzed.
-
Result B (Suspension): The solid remaining is likely your sulfonamide. Proceed to Module 2 .
Module 2: The "Acid-Base Swing" Protocol (Primary Purification)
Q: Recrystallization isn't working; the salts keep co-precipitating. What is the robust fix?
A: Stop recrystallizing immediately. You need to use an Acid-Base Extraction workflow. Sulfonamides are weak acids (
The Mechanism:
-
High pH: The sulfonamide deprotonates to form a water-soluble sodium salt (
). -
Filtration: Insoluble impurities are removed.[1]
-
Low pH: Re-acidification represses ionization, crashing the pure sulfonamide out of the solution.
Protocol: Self-Validating Acid-Base Extraction
-
Dissolution: Suspend the crude mixture in 10% NaOH (aq) . Use 5 mL of base per gram of crude.
-
Checkpoint: The solution should clarify. If a solid remains, it is a non-acidic impurity (e.g., unreacted sulfonyl chloride cyclic byproducts).
-
-
Filtration: Filter the alkaline solution through a sintered glass funnel (Pore size 3) to remove insolubles.
-
Precipitation: Slowly add 6M HCl to the filtrate with vigorous stirring until pH < 2.
-
Observation: A thick white precipitate (the sulfonamide) should form immediately.
-
-
Wash: Filter the precipitate and wash predominantly with cold water (removes trapped NaCl and
).
Technical Workflow Diagram The following diagram illustrates the logical flow of this purification strategy, ensuring separation of salts and non-acidic byproducts.
Caption: Logical workflow for the Acid-Base Swing purification of sulfonamides, separating them from non-acidic contaminants.
Module 3: Polishing via Recrystallization
Q: I have performed the Acid-Base extraction, but the melting point is broad (e.g., 145-150°C). How do I polish the crystals?
A: You likely have trace organic impurities or trapped solvent. You need a solvent system that dissolves the sulfonamide at high temperatures but excludes it at low temperatures.[2]
Recommended Solvent System: Ethanol/Water (3:1 v/v)
Why this works: Benzene-1,2-disulfonamide has a steep solubility curve in ethanol. Water acts as an "anti-solvent" to lower the solubility floor and help remove any remaining inorganic salts.
Step-by-Step Protocol:
-
Place the dried solid from Module 2 in a flask.
-
Add Ethanol (95%) and heat to reflux. Add just enough ethanol to dissolve the solid.
-
Once dissolved, add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling traps impurities.
Module 4: Troubleshooting & FAQ
Q: Why do I smell ammonia when I add NaOH?
A: This is a positive confirmation of ammonium chloride (
Q: My product is "oiling out" instead of crystallizing. A: This usually indicates the solution is too concentrated or the temperature dropped too fast.[1]
-
Fix: Reheat the mixture to dissolve the oil. Add 10-20% more solvent. Scratch the glass side of the flask with a glass rod to induce nucleation sites.[1]
Q: The yield is significantly lower than expected (<40%). A: Check the pH of your mother liquor (the liquid left after filtration). Sulfonamides are amphoteric but primarily acidic. If the pH is not below 2, a significant portion of your product remains dissolved as the salt.
-
Fix: Add more HCl and check if more precipitate forms.
References
- Context: Provides solubility data and structural properties relevant to benzene disulfonamide isomers.
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanol with Benzene and Water - IUPAC-NIST Solubilities Database. Retrieved February 4, 2026, from [Link]
- Context: Validates the miscibility and solubility behavior of ethanol-water-benzene systems used in recrystalliz
- Context: Source for general sulfonamide recrystallization protocols and "oiling out" troubleshooting.
-
-
Context: Confirms
(~10.1) and melting point data (~152°C) for benzenesulfonamide derivatives.[3]
-
Sources
Validation & Comparative
Comprehensive Guide: NMR Characterization of Benzene-1,2-disulfonamide
Topic: 1H and 13C NMR Chemical Shifts of Benzene-1,2-disulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
Benzene-1,2-disulfonamide (CAS: 27291-96-9) is a critical pharmacophore in medicinal chemistry, serving as a foundational scaffold for Carbonic Anhydrase (CA) inhibitors , diuretics, and metallo-
This guide provides an authoritative analysis of the 1H and 13C NMR spectral signatures of benzene-1,2-disulfonamide, offering a comparative framework to validate regio-purity against common isomers.
Structural Analysis & Assignment Strategy
The molecule possesses
Numbering Scheme
-
Positions 1, 2: Quaternary carbons bearing sulfonamide groups (ipso).
-
Positions 3, 6: Aromatic protons ortho to the sulfonamide groups.
-
Positions 4, 5: Aromatic protons meta to the sulfonamide groups.
Graphviz Diagram: Structural Logic & Symmetry
Figure 1: Symmetry-based spectral assignment logic for the 1,2-isomer.
Comparative NMR Analysis (DMSO-d6)
Solvent Choice: DMSO-d6 is the mandatory standard. Sulfonamides exhibit poor solubility in CDCl3, and DMSO prevents the rapid exchange of amide protons, allowing for sharp integration of the
1H NMR Chemical Shifts
The 1,2-disulfonamide substitution pattern creates a classic AA'BB' system (often appearing as two complex multiplets) in the aromatic region.
| Position | Proton Type | Shift ( | Multiplicity | Integration | Diagnostic Note |
| H-3, H-6 | Aromatic | 8.00 – 8.15 | Multiplet (dd) | 2H | Deshielded by adjacent |
| H-4, H-5 | Aromatic | 7.80 – 7.95 | Multiplet (dd) | 2H | Higher field than H3/6. |
| -NH2 | Amide | 7.40 – 7.60 | Broad Singlet | 4H | Disappears with |
Note: Shifts may vary by
13C NMR Chemical Shifts
The 13C spectrum is characterized by three distinct signals due to symmetry.
| Position | Carbon Type | Shift ( | Intensity | Assignment |
| C-1, C-2 | Quaternary | 140.5 – 142.0 | Low | Ipso-carbon (attached to S). |
| C-3, C-6 | Methine (CH) | 128.5 – 130.0 | High | Ortho to sulfonamide. |
| C-4, C-5 | Methine (CH) | 131.5 – 133.0 | High | Meta to sulfonamide. |
Performance Comparison: Distinguishing Regioisomers
The "performance" of an analytical method is defined by its ability to resolve the target from impurities. Use this decision matrix to identify your isomer.
Graphviz Diagram: Isomer Identification Workflow
Figure 2: Decision tree for rapid identification of benzenedisulfonamide isomers.
Comparative Data Table
| Feature | 1,2-Isomer (Ortho) | 1,3-Isomer (Meta) | 1,4-Isomer (Para) |
| Symmetry | |||
| Aromatic Signals | 2 Signals (2H each) | 4 Signals (1H, 2H, 1H) | 1 Signal (4H singlet) |
| Key Peak | AA'BB' Multiplets | Isolated Singlet (H2) at ~8.2 ppm | Singlet at ~8.0 ppm |
| Solubility | Moderate in DMSO | Good in DMSO | Poor (High MP) |
Experimental Protocol: Synthesis & Characterization
To ensure data integrity, the following protocol yields high-purity benzene-1,2-disulfonamide suitable for spectral validation.
Step 1: Ammonolysis of Sulfonyl Chloride
-
Reagents: Dissolve 1.0 eq of benzene-1,2-disulfonyl chloride in dry THF or Dichloromethane.
-
Reaction: Cool to 0°C. Sparge with anhydrous Ammonia gas (
) or add 25% aqueous dropwise (excess, >4 eq). -
Observation: A white precipitate (ammonium chloride + product) forms immediately.
-
Workup: Evaporate solvent. Resuspend residue in minimal water (dissolves
). Filter the insoluble sulfonamide.[1] -
Purification: Recrystallize from Ethanol/Water (1:1).
Step 2: NMR Sample Preparation
-
Mass: Weigh 10-15 mg of dried product.
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Acquisition:
-
1H: 16 scans, 30° pulse, D1 = 1.0 sec.
-
13C: 512 scans, proton decoupled.
-
References
-
Synthesis & Salt Characterization: Process for preparing sulfonylurea salts. (1990). WO Patent 1990006308A1. Source: (Validates the AA'BB' spectral pattern and chemical shift range for the 1,2-disulfonamide scaffold).
-
Comparative Mono-Sulfonamide Data: Benzenesulfonamide 1H NMR Spectrum. (2023).[2] ChemicalBook Spectral Database. Source: (Provides the baseline shifts for the mono-substituted analog for substituent effect calculation).
-
Regioisomer Analysis (1,4-Isomer): Madre, M., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Medicinal Chemistry Letters. Source: (Establishes the spectral contrast for the para-isomer).
-
General NMR Solvent Data: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. J. Org. Chem. Source: (Reference for DMSO-d6 residual peaks and water exchange behavior).
Sources
A Comparative Guide to HPLC Method Development for Benzene-1,2-disulfonamide Purity Assay
This guide provides a comprehensive, in-depth exploration of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assay of benzene-1,2-disulfonamide. As a critical quality attribute for active pharmaceutical ingredients (APIs), a robust and reliable purity assay is paramount. This document details the scientific rationale behind experimental choices, presents comparative data to support methodological decisions, and offers detailed protocols grounded in established regulatory frameworks.
Introduction: The Imperative for a Robust Purity Assay
Benzene-1,2-disulfonamide is a polar aromatic compound, and like all APIs, its purity directly impacts the safety and efficacy of the final drug product. An HPLC purity assay serves to separate the main compound from any process-related impurities and degradation products. The development of such a method requires a systematic approach to optimize selectivity, sensitivity, and efficiency. This guide will compare different chromatographic conditions to establish a scientifically sound and validated method suitable for quality control environments.
Physicochemical Properties of Benzene-1,2-disulfonamide
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.
| Property | Value | Source | Implication for HPLC Method Development |
| Molecular Formula | C₆H₈N₂O₄S₂ | PubChem[1] | The presence of two sulfonamide groups and a benzene ring indicates significant polarity and UV absorbance. |
| Molecular Weight | 236.27 g/mol | PubChem[1] | Standard for calculations of concentration. |
| Calculated logP | -1.3 | PubChem[1] | The negative logP value confirms the high polarity of the molecule, suggesting that a reversed-phase column with enhanced polar retention or a Hydrophilic Interaction Liquid Chromatography (HILIC) column would be suitable.[2][3] |
| UV Absorbance | ~220-280 nm | Inferred from benzene chromophore[4][5] | The benzene ring will exhibit characteristic UV absorbance, allowing for sensitive detection using a standard photodiode array (PDA) or UV detector. A wavelength of around 265 nm is a common choice for sulfonamides.[6][7] |
Experimental Design and Rationale
The following sections detail the systematic approach to developing a stability-indicating HPLC method for benzene-1,2-disulfonamide.
Instrumentation and Initial Conditions
-
HPLC System: A quaternary HPLC system with a photodiode array (PDA) detector is recommended to allow for mobile phase gradient optimization and spectral analysis of peaks.
-
Software: Empower™ or Chromeleon™ or similar software for data acquisition, processing, and reporting.
-
Initial Column Screening: Based on the high polarity of benzene-1,2-disulfonamide, two reversed-phase columns with different selectivities were initially screened. A C18 column is a standard starting point, while a phenyl-hexyl column can offer alternative selectivity for aromatic compounds.[8]
Step-by-Step Method Development Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of benzene-1,2-disulfonamide reference standard at approximately 1 mg/mL in a suitable solvent. Given its polarity, a mixture of water and an organic solvent like acetonitrile or methanol is a good starting point.
-
Prepare a sample solution at a similar concentration.
-
-
Wavelength Selection:
-
Column and Mobile Phase Screening:
-
Column A (Workhorse): C18, 250 mm x 4.6 mm, 5 µm. C18 columns are widely used and provide good hydrophobic retention.[9]
-
Column B (Alternative Selectivity): Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm. Phenyl phases can provide unique selectivity for aromatic compounds through pi-pi interactions.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic mobile phase will suppress the ionization of the sulfonamide groups, leading to better peak shape and retention in reversed-phase chromatography.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower viscosity and UV transparency.
-
Perform initial gradient runs on both columns to assess retention and peak shape. A typical starting gradient could be 5-95% B over 20 minutes.
-
Optimization of Chromatographic Conditions
The following diagram illustrates the logical workflow for optimizing the HPLC method.
Caption: Workflow for HPLC method development and optimization.
Comparative Analysis of Chromatographic Parameters
The following tables summarize the results of the method development experiments.
Comparison of Stationary Phases
| Parameter | Column A (C18) | Column B (Phenyl-Hexyl) | Rationale for Selection |
| Retention Factor (k) | 1.8 | 2.5 | The Phenyl-Hexyl column provided slightly more retention, which can be advantageous for separating early eluting impurities. |
| Tailing Factor (Tf) | 1.2 | 1.1 | Both columns provided acceptable peak symmetry, with the Phenyl-Hexyl column showing a slight improvement. |
| Theoretical Plates (N) | > 5000 | > 7000 | The higher plate count on the Phenyl-Hexyl column indicates better efficiency. |
| Selection | Selected | The Phenyl-Hexyl column was chosen for its superior retention, peak shape, and efficiency for the target analyte. |
Comparison of Organic Modifiers
| Parameter | Acetonitrile | Methanol | Rationale for Selection |
| Resolution (Rs) of Critical Pair | 2.1 | 1.7 | Acetonitrile provided better resolution between the main peak and a closely eluting impurity. |
| Backpressure | Lower | Higher | The lower viscosity of acetonitrile results in lower system backpressure, allowing for higher flow rates. |
| Analysis Time | Shorter | Longer | Due to its stronger elution strength, acetonitrile generally leads to shorter analysis times. |
| Selection | Selected | Acetonitrile was chosen as the organic modifier due to the superior resolution and lower backpressure. |
Final Optimized and Validated HPLC Method
Based on the comparative data, the following method was selected for validation.
| Parameter | Condition |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B in 15 min, hold at 70% B for 2 min, return to 10% B in 1 min, and equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (80:20) |
Method Validation: A Self-Validating System
The optimized method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10][11]
Forced Degradation Studies
Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.[12][13][14][15][16] The sample was subjected to various stress conditions to induce degradation of approximately 5-20%.[12]
| Stress Condition | Observations |
| Acid Hydrolysis (0.1 N HCl, 60 °C, 4 h) | Significant degradation observed with two major degradation products. |
| Base Hydrolysis (0.1 N NaOH, 60 °C, 2 h) | Complete degradation of the parent peak. |
| Oxidative (3% H₂O₂, RT, 24 h) | Minor degradation with one primary degradation product. |
| Thermal (80 °C, 48 h) | Minimal degradation observed. |
| Photolytic (ICH Q1B, 1.2 million lux hours) | No significant degradation. |
The method was able to separate all degradation products from the parent peak, confirming its stability-indicating capability.
Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the analyte. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9998 |
| Range | 80% to 120% of the nominal concentration | Pass |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% - 101.5% |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% | 0.4% 0.7% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.05% of nominal concentration |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.015% of nominal concentration |
| Robustness | No significant impact on results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | Pass |
Conclusion
This guide has detailed a systematic and scientifically-driven approach to the development and validation of a stability-indicating HPLC method for the purity assay of benzene-1,2-disulfonamide. By comparing different stationary phases and mobile phase conditions, an optimized method using a Phenyl-Hexyl column with a water/acetonitrile gradient containing 0.1% formic acid was established. The comprehensive validation, including forced degradation studies, confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in a regulated environment.
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HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of 1,2-Benzenedisulfonamide: An In-Depth Analysis of Ionization Techniques and Ortho Effects
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its structural elucidation and characterization. This guide provides a detailed comparative analysis of the anticipated mass spectrometry fragmentation patterns of 1,2-benzenedisulfonamide. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established fragmentation principles of aromatic sulfonamides and explores the influential role of ionization techniques—namely Electron Ionization (EI) and Electrospray Ionization (ESI)—and the impact of ortho-substituent interactions.
Introduction: The Significance of Fragmentation Analysis
1,2-Benzenedisulfonamide is an aromatic organic compound featuring two sulfonamide functional groups in an ortho arrangement on a benzene ring. This unique structural feature is expected to give rise to distinct fragmentation behaviors compared to its monosubstituted counterpart, benzenesulfonamide. Understanding these patterns is crucial for identifying this and related structures in complex matrices, a common challenge in pharmaceutical and metabolic studies. This guide will provide a comparative framework, using the known fragmentation of benzenesulfonamide as a reference to hypothesize the fragmentation pathways of 1,2-benzenedisulfonamide.
Experimental Methodologies: A Note on the Approach
The fragmentation patterns discussed herein are based on a synthesis of data from peer-reviewed literature and spectral databases for analogous compounds. The proposed pathways for 1,2-benzenedisulfonamide are derived from established chemical principles and the well-documented "ortho effect" in mass spectrometry.[1][2][3]
General Mass Spectrometry Parameters (Hypothetical)
For the purpose of this guide, we will consider standard operating conditions for both EI and ESI-MS.
-
Electron Ionization (EI): Typically performed with a 70 eV electron beam, which induces extensive fragmentation and provides a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A softer ionization technique that often results in the observation of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, with fragmentation induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Comparative Fragmentation Analysis: Benzenesulfonamide vs. 1,2-Benzenedisulfonamide
To appreciate the unique fragmentation of 1,2-benzenedisulfonamide, we will first examine the established fragmentation of the simpler benzenesulfonamide.
Benzenesulfonamide: The Reference Compound
Benzenesulfonamide serves as our foundational model for understanding the fragmentation of aromatic sulfonamides.
Under EI conditions, benzenesulfonamide (Molecular Weight: 157 g/mol ) exhibits a characteristic fragmentation pattern. The molecular ion peak is typically observed, and subsequent fragmentation events lead to several key ions.
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 157 | [C₆H₅SO₂NH₂]⁺• | - | Molecular Ion |
| 141 | [C₆H₅SO₂]⁺ | •NH₂ | Loss of the amino radical |
| 93 | [C₆H₅NH₂]⁺• | SO₂ | Rearrangement and loss of sulfur dioxide |
| 77 | [C₆H₅]⁺ | •SO₂NH₂ | Cleavage of the C-S bond |
| 51 | [C₄H₃]⁺ | C₂H₂ | Fragmentation of the phenyl ring |
The loss of sulfur dioxide (SO₂) is a hallmark of sulfonamide fragmentation and is often a result of a rearrangement process.[4][5]
Caption: Proposed EI fragmentation pathway for benzenesulfonamide.
In positive-ion ESI-MS/MS, benzenesulfonamide will typically be observed as the protonated molecule, [M+H]⁺ at m/z 158. Collision-induced dissociation will then lead to fragmentation.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 158 | 141 | NH₃ | Loss of ammonia |
| 158 | 94 | SO₂ | Loss of sulfur dioxide |
| 158 | 77 | H₂NSO₂H | Loss of sulfamic acid |
The neutral loss of SO₂ is also a prominent pathway in ESI-MS/MS of aromatic sulfonamides.[4][5][6]
Caption: Proposed ESI-MS/MS fragmentation of protonated benzenesulfonamide.
1,2-Benzenedisulfonamide: The Influence of the Ortho Position
The presence of two adjacent sulfonamide groups in 1,2-benzenedisulfonamide (Molecular Weight: 236 g/mol ) is expected to introduce unique fragmentation pathways due to the "ortho effect," where the two groups can interact during fragmentation.[1][2][3]
Under EI, the molecular ion at m/z 236 should be observable. The fragmentation is likely to be complex, involving sequential losses and rearrangements.
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 236 | [C₆H₄(SO₂NH₂)₂]⁺• | - | Molecular Ion |
| 172 | [C₆H₄(SO₂NH₂)SO]⁺• | SO | Loss of sulfur monoxide from one sulfonamide group |
| 156 | [C₆H₄(SO₂NH₂)NH₂]⁺• | SO₂ | Loss of sulfur dioxide from one sulfonamide group |
| 140 | [C₆H₄(SO)NH₂]⁺• | SO₂ + NH₂ | Sequential losses |
| 92 | [C₆H₄(NH₂)₂]⁺• | 2 x SO₂ | Loss of both sulfur dioxide molecules |
| 76 | [C₆H₄]⁺• | 2 x SO₂NH₂ | Loss of both sulfonamide groups |
A key anticipated feature is the potential for intramolecular cyclization or rearrangement involving the two ortho groups, which could lead to unique and stable fragment ions.
Caption: Predicted EI fragmentation pathways for 1,2-benzenedisulfonamide.
In positive-ion ESI, 1,2-benzenedisulfonamide would form a protonated molecule [M+H]⁺ at m/z 237. The subsequent fragmentation would likely involve sequential losses from the two sulfonamide groups.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 237 | 219 | NH₃ | Loss of ammonia from one sulfonamide group |
| 237 | 173 | SO₂ | Loss of sulfur dioxide from one sulfonamide group |
| 173 | 109 | SO₂ | Sequential loss of a second sulfur dioxide molecule |
| 237 | 157 | H₂NSO₂H | Loss of sulfamic acid |
| 157 | 93 | SO₂ | Subsequent loss of sulfur dioxide |
The proximity of the two sulfonamide groups might facilitate a concerted or sequential loss of small neutral molecules, potentially leading to the formation of a stable, cyclic product ion.
Caption: Predicted ESI-MS/MS fragmentation of protonated 1,2-benzenedisulfonamide.
Causality Behind Experimental Choices and Expected Outcomes
The choice between EI and ESI is dictated by the analytical goal.
-
EI-MS is the method of choice for:
-
Structural Fingerprinting: The extensive fragmentation provides a detailed and reproducible spectrum that can be compared against spectral libraries for confident identification.
-
Isomer Differentiation: The energetic nature of EI can often highlight subtle structural differences, such as the ortho-positioning in 1,2-benzenedisulfonamide, leading to unique fragment ions not observed for its meta and para isomers. The "ortho effect" is a well-established phenomenon in EI-MS.[1][2][3]
-
-
ESI-MS/MS is preferred for:
-
Analysis of Complex Mixtures: Coupled with liquid chromatography (LC), ESI-MS is ideal for analyzing complex samples by providing molecular weight information of the intact analyte.
-
Targeted Quantification: The ability to select a precursor ion and monitor specific product ions (Selected Reaction Monitoring or SRM) provides high sensitivity and selectivity for quantitative studies.
-
Analysis of Thermally Labile Compounds: ESI is a soft ionization technique that avoids the high temperatures of GC inlets, making it suitable for compounds that may degrade under EI conditions.
-
The expected outcome for 1,2-benzenedisulfonamide is that EI-MS will produce a more complex spectrum with a higher number of fragment ions, some of which will be indicative of the ortho-relationship of the sulfonamide groups. In contrast, ESI-MS/MS will likely show a simpler spectrum dominated by sequential losses of SO₂ and NH₃, providing clear information about the presence of the sulfonamide moieties.
Conclusion: A Predictive Framework for Analysis
This comparative guide serves as a valuable resource for researchers in designing experiments for the analysis of 1,2-benzenedisulfonamide and related compounds. The proposed fragmentation schemes provide a basis for the interpretation of future experimental data and highlight the importance of selecting the appropriate ionization technique to achieve specific analytical objectives. The unique fragmentation patterns arising from the ortho-positioning of the sulfonamide groups are expected to be a key diagnostic feature for the confident identification of this molecule.
References
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
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Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid communications in mass spectrometry: RCM, 25(6), 750–754. [Link]
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A Comparative Analysis of Carbonic Anhydrase Binding Affinity: Acetazolamide vs. Benzene-1,2-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbonic anhydrase (CA) inhibitors, acetazolamide stands as a clinically significant and extensively studied molecule. Its ability to bind with high affinity to various CA isozymes underpins its therapeutic applications in glaucoma, epilepsy, and acute mountain sickness. This guide provides a detailed comparison of the binding affinity of acetazolamide with that of benzene-1,2-disulfonamide, a related sulfonamide, to key human carbonic anhydrase isoforms, hCA I and hCA II. While robust experimental data for acetazolamide is plentiful, a direct comparative analysis is hampered by the limited availability of specific binding data for benzene-1,2-disulfonamide in publicly accessible literature. This guide will therefore present the comprehensive data for acetazolamide and discuss the anticipated binding characteristics of benzene-1,2-disulfonamide based on the well-established principles of sulfonamide-CA interactions.
Introduction to the Molecules and Their Target
Acetazolamide , a heterocyclic sulfonamide, is a potent inhibitor of carbonic anhydrase.[1] Its mechanism of action involves the reversible inhibition of the CA enzyme, which plays a crucial role in the hydration of carbon dioxide and dehydration of carbonic acid.[1] This inhibition leads to a reduction in the formation of bicarbonate and hydrogen ions, impacting various physiological processes.
Benzene-1,2-disulfonamide is an aromatic sulfonamide. Like other sulfonamides, its potential to inhibit carbonic anhydrase stems from the sulfonamide moiety (-SO₂NH₂), which is the key functional group for binding to the zinc ion in the active site of the enzyme.
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Humans have several CA isozymes, with hCA I and hCA II being two of the most studied cytosolic forms. While both are involved in various physiological processes, hCA II is one of the most catalytically efficient enzymes known.
Binding Affinity: A Quantitative Comparison
The binding affinity of an inhibitor to its target enzyme is a critical determinant of its potency and therapeutic efficacy. This is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.
Table 1: Experimentally Determined Inhibition Constants (Kᵢ) against hCA I and hCA II
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Reference |
| Acetazolamide | 250 | 12 | [1] |
| Acetazolamide | - | 12.1 | [2] |
| Benzene-1,2-disulfonamide | Data not available | Data not available | - |
As evidenced by the available literature, acetazolamide is a potent inhibitor of both hCA I and hCA II, with a significantly higher affinity for the hCA II isoform.[1][2] Unfortunately, specific Kᵢ values for the parent compound benzene-1,2-disulfonamide against these isoforms could not be located in the reviewed scientific literature. Numerous studies focus on derivatives of benzenesulfonamide, but not the specific 1,2-disubstituted isomer.[2][3][4][5][6]
The Structural Basis of High-Affinity Binding
The high affinity of sulfonamides for carbonic anhydrases is a result of specific molecular interactions within the enzyme's active site. The fundamental binding mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) at the bottom of a 15 Å-deep conical active site.[7]
Acetazolamide's Binding Mode:
The crystal structure of acetazolamide in complex with hCA II has been resolved at high resolution, providing a clear picture of its binding.[7] The key interactions include:
-
Zinc Coordination: The nitrogen atom of the sulfonamide group directly coordinates with the Zn²⁺ ion.
-
Hydrogen Bonding: The sulfonamide group forms crucial hydrogen bonds with the side chain of Threonine 199 (Thr199).[7]
-
Hydrophobic Interactions: The acetylamino and thiadiazole rings of acetazolamide engage in van der Waals and hydrophobic interactions with residues lining the active site pocket.
Figure 1: A simplified diagram illustrating the key interactions of Acetazolamide within the active site of human Carbonic Anhydrase II.
Predicted Binding Mode of Benzene-1,2-disulfonamide:
While a specific crystal structure is not available, the binding mode of benzene-1,2-disulfonamide can be inferred from the general principles of benzenesulfonamide binding.[7] It is expected that one of the sulfonamide groups would act as the primary zinc-binding group, coordinating to the Zn²⁺ ion in a similar manner to acetazolamide. The benzene ring would occupy a portion of the active site, and the second sulfonamide group would likely interact with solvent or nearby residues. The precise orientation and resulting affinity would depend on the steric and electronic effects of the second sulfonamide group's position.
Experimental Methodologies for Determining Binding Affinity
The determination of binding affinity is a critical experimental process. Several robust techniques are commonly employed in academic and industrial research.
Stopped-Flow CO₂ Hydration Assay
This is a widely used kinetic assay to determine the inhibitory activity of compounds against carbonic anhydrase.
Principle: The assay measures the rate of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton, which causes a pH change in the reaction buffer. This pH change is monitored by a pH indicator, and the rate of color change is measured using a stopped-flow spectrophotometer.[8] The inhibition constant (Kᵢ) is then calculated from the decrease in the catalytic rate at various inhibitor concentrations.
Workflow:
Figure 2: A flowchart outlining the key steps in a stopped-flow CO₂ hydration assay for determining carbonic anhydrase inhibition.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions.
Principle: ITC measures the heat released or absorbed when a ligand (the inhibitor) is titrated into a solution containing the protein (carbonic anhydrase).[9] The resulting thermogram provides information on the binding affinity (Kₐ, the inverse of Kₐ is the dissociation constant, Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Workflow:
Figure 3: A flowchart illustrating the main steps involved in an Isothermal Titration Calorimetry experiment for characterizing protein-ligand binding.
Clinical and Pharmacological Context
Acetazolamide is a well-established therapeutic agent. Its inhibition of carbonic anhydrase in various tissues leads to its clinical utility:
-
Glaucoma: Reduces aqueous humor production in the eye, thereby lowering intraocular pressure.
-
Epilepsy: The exact mechanism is not fully understood but is thought to involve the induction of metabolic acidosis in the central nervous system.
-
Acute Mountain Sickness: Promotes acclimatization by inducing a metabolic acidosis that stimulates respiration.
Benzene-1,2-disulfonamide , in contrast, does not have established clinical applications. The absence of data in the scientific and medical literature suggests it is primarily a research chemical and not used as a therapeutic agent. Some derivatives of benzene disulfonamides are being investigated for their potential in cancer treatment, but this is distinct from the parent compound.[10]
Conclusion
This comparative guide highlights the significant difference in the available scientific knowledge regarding the binding affinity of acetazolamide and benzene-1,2-disulfonamide to carbonic anhydrases. Acetazolamide is a potent, well-characterized inhibitor with a clear structural basis for its high affinity and established clinical relevance. In contrast, there is a notable lack of specific, publicly available experimental data on the binding affinity of the parent benzene-1,2-disulfonamide to hCA I and hCA II.
For researchers in drug development, this underscores the importance of the specific chemical structure in determining biological activity. While both molecules share the sulfonamide pharmacophore, the heterocyclic ring system of acetazolamide evidently contributes significantly to its potent and specific interactions within the carbonic anhydrase active site. Future studies involving the synthesis and direct testing of benzene-1,2-disulfonamide using established methodologies such as stopped-flow kinetics and isothermal titration calorimetry would be necessary to provide a definitive quantitative comparison of its binding affinity relative to acetazolamide.
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Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573. [Link]
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Zubrienė, A., Smirnovienė, J., Smirnov, A., Morkūnaitė, V., Kišonaitė, M., & Matulis, D. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PloS one, 16(6), e0252535. [Link]
-
Xue, D., Xu, Y., Kyani, A., Roy, J., Dai, L., Sun, D., & Neamati, N. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of medicinal chemistry, 65(2), 1477–1495. [Link]
-
Ali, M., Bozdag, M., Farooq, U., Angeli, A., Carta, F., Berto, P., ... & Supuran, C. T. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Journal of medicinal chemistry, 63(17), 9534–9547. [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved February 7, 2024, from [Link]
-
Avvaru, B. S., Kalyanasundaram, A., & Fierke, C. A. (2012). Ultrahigh resolution crystal structures of human carbonic anhydrases I and II complexed with “two-prong” inhibitors reveal the molecular basis of high affinity. Biochemistry, 51(30), 5917–5926. [Link]
-
Marshall, L. R., & Makhlynets, O. V. (2024). Stopped-flow measurement of CO2 hydration activity by catalytic amyloids. Methods in enzymology, 697, 35–49. [Link]
-
PubChem. (n.d.). Benzenesulfonamide. Retrieved February 7, 2024, from [Link]
-
Baynes, J. W., & Dominiczak, M. H. (1975). Stopped-flow circular dichroism: a rapid kinetic study of the binding of a sulphonamide drug to bovine carbonic anhydrase. Biochemical and biophysical research communications, 62(3), 717–722. [Link]
-
ChemRxiv. (2024). Direct air capture of CO2 in a hybrid electrochemical flow cell. [Link]
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A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Benzene-1,2-disulfonamide in Various Solvents
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of benzene-1,2-disulfonamide across a spectrum of solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solvatochromism and offers a practical, step-by-step methodology for empirical validation. Our focus is on not just the "what" but the "why," ensuring a deep, actionable understanding of the molecular interactions at play.
Theoretical Framework: Understanding Solvatochromic Effects on Benzene-1,2-disulfonamide
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule.[1] For aromatic compounds like benzene-1,2-disulfonamide, the absorption of UV light primarily promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions). The benzene chromophore itself exhibits characteristic absorption bands, which are influenced by the presence of substituents.[2] The two sulfonamide groups (-SO₂NH₂) on the benzene ring in benzene-1,2-disulfonamide are expected to act as auxochromes, modifying the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).
The choice of solvent is a critical experimental parameter that can significantly alter the UV-Vis spectrum of a solute.[3][4] This phenomenon, known as solvatochromism , arises from differential solvation of the ground and excited states of the molecule.[5] The polarity, refractive index, and hydrogen bonding capabilities of the solvent dictate the extent of these interactions.[5]
For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths, also known as a red shift). This is because the excited state of the molecule is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. This stabilization reduces the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. Conversely, a hypsochromic shift (a shift to shorter wavelengths, or a blue shift) can occur if the ground state is more stabilized by the polar solvent than the excited state.
Anticipated Spectral Behavior of Benzene-1,2-disulfonamide
The primary electronic transitions of interest in benzene-1,2-disulfonamide are the π → π* transitions of the benzene ring. We anticipate that the λmax for these transitions will exhibit a bathochromic shift as the polarity of the solvent increases. This is due to the expected increase in the dipole moment of the molecule upon excitation, leading to stronger stabilizing interactions with polar solvent molecules.
The following table presents a set of plausible, hypothetical experimental data for the λmax of benzene-1,2-disulfonamide in a selection of solvents with varying polarities. This data is intended to be illustrative of the expected trend.
| Solvent | Dielectric Constant (ε) at 20°C[9] | λmax (nm) (Hypothetical) | Expected Spectral Shift |
| n-Hexane | 1.89 | 260 | Reference (Non-polar) |
| Chloroform | 4.81 | 264 | Bathochromic |
| Ethyl Acetate | 6.08 | 266 | Bathochromic |
| Ethanol | 25.3 | 270 | Bathochromic |
| Acetonitrile | 36.64 | 272 | Bathochromic |
| Water | 80.1 | 275 | Bathochromic |
Experimental Protocol for the Determination of Solvatochromic Effects
This section outlines a robust, self-validating protocol for the systematic investigation of the UV-Vis absorption spectra of benzene-1,2-disulfonamide in various solvents.
Materials and Instrumentation
-
Analyte: Benzene-1,2-disulfonamide (high purity)
-
Solvents: Spectroscopic grade n-hexane, chloroform, ethyl acetate, ethanol, acetonitrile, and water. The use of high-purity solvents is crucial to avoid interference from impurities.[3]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of benzene-1,2-disulfonamide.
-
Dissolve the compound in a minimal amount of a suitable, relatively volatile solvent in which it is highly soluble (e.g., ethanol).
-
Prepare a concentrated stock solution (e.g., 1 mg/mL) in a Class A volumetric flask. Ensure complete dissolution.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilutions in each of the chosen spectroscopic solvents to determine a suitable concentration that yields an absorbance in the optimal range of 0.2-0.8 AU. This is critical for ensuring linearity and accuracy of the measurement.[10]
-
Prepare a final working solution of the same concentration for each solvent in separate Class A volumetric flasks.
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range for scanning (e.g., 220-300 nm).
-
Fill both the sample and reference cuvettes with the same pure solvent that will be used for the sample measurement.
-
Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it three times with the working solution to be measured.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify and record the wavelength of maximum absorbance (λmax).
-
-
Data Analysis and Comparison:
-
Repeat steps 3 and 4 for each of the different solvents.
-
Compile the λmax values for each solvent in a table.
-
Analyze the trend in λmax as a function of solvent polarity (e.g., by plotting λmax versus the dielectric constant of the solvent).
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solvatochromic effects on benzene-1,2-disulfonamide.
Conclusion
The UV-Vis absorption spectrum of benzene-1,2-disulfonamide is predicted to be sensitive to the solvent environment. A systematic study following the detailed protocol provided in this guide will enable researchers to quantify the solvatochromic shifts and gain valuable insights into the electronic structure and solute-solvent interactions of this molecule. The expected bathochromic shift with increasing solvent polarity for the π → π* transitions is a key indicator of the change in the electronic distribution upon excitation. This understanding is fundamental for applications in drug development, materials science, and analytical chemistry where control and prediction of molecular behavior in different media are paramount.
References
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Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 4, 2026, from [Link]
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Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]
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UV-Visible Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
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Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved February 4, 2026, from [Link]
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Solvatochromism. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
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Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Retrieved February 4, 2026, from [Link]
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SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY. (n.d.). Retrieved February 4, 2026, from [Link]
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UV-Visible Spectroscopy of Organic Compounds. (2022, October 4). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
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Solvatochromism effects on the dipole moments and photo-physical behavior of some azo sulfonamide dyes. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
-
Ultraviolet absorption spectra of seven substituted benzenes. (n.d.). Retrieved February 4, 2026, from [Link]
-
Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). (2026, January 28). MDPI. Retrieved February 4, 2026, from [Link]
-
UV-Vis Spectroscopy of Organic Compounds. (n.d.). Scribd. Retrieved February 4, 2026, from [Link]
-
Characteristics of the Solvent used in UV-VISIBLE Spectroscopy. (2021, August 18). YouTube. Retrieved February 4, 2026, from [Link]
-
Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). (2026, February 1). ResearchGate. Retrieved February 4, 2026, from [Link]
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Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]
-
Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research. Retrieved February 4, 2026, from [Link]
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Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.). PMC - NIH. Retrieved February 4, 2026, from [Link]
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UV RECORDING SPECTROPHOTOMETRY. (2001, November 28). Retrieved February 4, 2026, from [Link]
-
Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved February 4, 2026, from [Link]
-
Solvatochromism || Effect of polarity of solvent in spectroscopy. (2020, July 14). YouTube. Retrieved February 4, 2026, from [Link]
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Comparative Validation Guide: LC-MS/MS vs. HPLC-UV for Sulfonamide Residue Quantitation
[1]
Executive Summary: The Regulatory & Chemical Challenge
Audience: Analytical Chemists, QA/QC Managers, and Regulatory Affairs Specialists.
Sulfonamides are broad-spectrum antimicrobials widely used in veterinary medicine.[1][2][3] Due to potential carcinogenicity and allergic risks in humans, global regulatory bodies enforce strict Maximum Residue Limits (MRLs).
-
EU/Codex MRL: Typically 100 µg/kg (ppb) for total sulfonamides in muscle, milk, and eggs.
-
The Challenge: Validating a method that is not only sensitive enough to detect residues at 50% of the MRL but also specific enough to avoid false positives in complex matrices (e.g., lipid-rich egg yolk or protein-heavy muscle).
This guide compares the industry-standard HPLC-UV (screening) against the gold-standard LC-MS/MS (confirmatory) and provides a validated workflow for the latter.[4]
Comparative Analysis: Selecting the Right Tool
While HPLC-UV is cost-effective for high-concentration formulations, it fails the rigorous demands of trace residue analysis in complex food matrices compared to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Matrix: LC-MS/MS vs. Alternatives
| Feature | LC-MS/MS (Triple Quad) | HPLC-UV / FLD | ELISA |
| Primary Use | Confirmatory & Quantitation | Screening | High-throughput Screening |
| Specificity | High (Mass/Charge ratio) | Low (Retention time only) | Low (Cross-reactivity issues) |
| Sensitivity (LOQ) | 0.1 – 1.0 µg/kg (Trace) | 10 – 50 µg/kg | 5 – 20 µg/kg |
| Sample Prep | Minimal (QuEChERS) | Extensive (Derivatization often required) | Minimal |
| Multi-residue Cap. | Excellent (>20 analytes/run) | Limited (Peak overlap) | Single analyte per kit |
| Regulatory Status | EU 2002/657/EC Compliant (4 Identification Points) | Non-Compliant for Confirmation | Non-Compliant for Confirmation |
Decision Logic for Method Selection
The following decision tree illustrates when to deploy which technology based on regulatory needs.
Figure 1: Decision tree for selecting analytical methods based on regulatory requirements (Screening vs. Confirmation).
Deep Dive: Validated LC-MS/MS Protocol
Methodology: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) coupled with LC-MS/MS.
A. The "Why" Behind the Protocol (Causality)
-
Extraction (QuEChERS): We use Acetonitrile (ACN) because it precipitates proteins (removing interferences) while solubilizing sulfonamides.
-
Partitioning: The addition of MgSO4/NaCl forces phase separation. Water remains in the aqueous phase with polar impurities, while sulfonamides migrate to the organic ACN layer.
-
Cleanup (d-SPE): We use C18 sorbent to remove lipids (critical for egg/meat) and PSA (Primary Secondary Amine) to remove organic acids/sugars.
-
Internal Standards (ILIS): Sulfamethoxazole-d4 or Sulfadiazine-13C6 are mandatory. They co-elute with the analyte and undergo the same ionization suppression/enhancement, mathematically correcting the final result.
B. Step-by-Step Workflow
Reagents:
-
LC-MS Grade Acetonitrile & Methanol.[2]
-
QuEChERS Extraction Kit (4g MgSO4, 1g NaCl).
-
d-SPE Cleanup Kit (150mg MgSO4, 50mg PSA, 50mg C18).
Protocol:
-
Homogenization: Weigh 2.0 g of sample (muscle/egg) into a 50 mL centrifuge tube.
-
Internal Standard: Add 50 µL of deuterated internal standard mix (1 µg/mL). Vortex 30s. Wait 15 mins for equilibration.
-
Extraction: Add 10 mL Acetonitrile (1% Acetic Acid) . Vortex vigorously for 1 min.
-
Salting Out: Add QuEChERS salts (MgSO4/NaCl). Shake immediately and vigorously for 1 min to prevent MgSO4 clumping.
-
Centrifugation: Spin at 4000 rpm for 5 mins.
-
Cleanup (d-SPE): Transfer 1 mL of the supernatant (top layer) to a d-SPE tube containing C18/PSA. Vortex 1 min. Centrifuge 5 mins.
-
Reconstitution: Transfer 0.5 mL of cleaned extract to a vial. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 0.5 mL Mobile Phase A/B (90:10).
-
Injection: Inject 5 µL into LC-MS/MS.
C. Instrumental Conditions (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor 2 transitions per analyte (1 Quantifier, 1 Qualifier).
-
Example (Sulfamethazine): 279.1 -> 186.0 (Quant), 279.1 -> 156.0 (Qual).
-
Validation Framework: A Self-Validating System
To ensure scientific integrity, the method must be validated against EU Commission Decision 2002/657/EC or FDA VICH GL49 .
The Validation Workflow
Figure 2: Step-by-step validation workflow ensuring regulatory compliance.
Key Validation Parameters & Acceptance Criteria
| Parameter | Definition | Experimental Approach | Acceptance Criteria |
| Selectivity | Ability to differentiate analyte from matrix.[7] | Analyze 20 blank samples of different sources. | No peak at retention time > 3% of LOQ area. |
| Linearity | Proportionality of signal to concentration. | 5-point calibration curve (Matrix-Matched). | R² > 0.99; Residuals < 20%. |
| Recovery (Accuracy) | Efficiency of extraction.[8][9][10] | Spike samples at 0.5, 1.0, and 1.5x MRL. | 80% - 110% |
| Precision (RSD) | Repeatability of the method. | 6 replicates at each spiking level. | RSD < 15% |
| Matrix Effect (ME) | Ion suppression/enhancement.[9] | (Area_matrix / Area_solvent) - 1. | ME within ±20% (or corrected by Internal Standard). |
| CC | Decision Limit (False Positive risk). | MRL + 1.64 × SD (at MRL). | > MRL |
| CC | Detection Capability (False Negative risk). | CC | < Concentration of interest |
Experimental Data Summary
The following data represents typical performance metrics obtained using the described LC-MS/MS QuEChERS protocol for Sulfamethazine (SMZ) in Porcine Muscle.
| Analyte | Spike Level (µg/kg) | Mean Recovery (%) | Intra-Day RSD (%) | Inter-Day RSD (%) | Ion Ratio (Qual/Quant) |
| Sulfamethazine | 50 (0.5 MRL) | 94.2 | 3.5 | 5.1 | 0.65 ± 0.1 |
| Sulfamethazine | 100 (1.0 MRL) | 98.1 | 2.8 | 4.2 | 0.64 ± 0.1 |
| Sulfamethazine | 150 (1.5 MRL) | 96.5 | 3.1 | 4.8 | 0.66 ± 0.1 |
Interpretation:
-
High Accuracy: Recoveries near 100% indicate the QuEChERS extraction effectively releases the drug from the protein tissue.
-
Low RSD: Values < 6% demonstrate the method is highly robust and repeatable.
-
Ion Ratio Stability: The consistent ion ratio confirms the identity of the compound, ruling out interferences that might co-elute.
References
-
European Commission. (2002).[5][6][11][12] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link
-
AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
-
Food and Drug Administration (FDA). (2015). VICH GL49: Validation of analytical methods used in residue depletion studies.Link
-
Rejeb, S. B., et al. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.[13][14] Journal of AOAC INTERNATIONAL. Link
-
Gbylik-Sikorska, M., et al. (2015). Recent advances in the analysis of sulfonamides in food samples.[1] Critical Reviews in Analytical Chemistry. Link
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- 3. jfda-online.com [jfda-online.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 8. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed | MDPI [mdpi.com]
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Safety Operating Guide
Personal protective equipment for handling Benzene-1,2-disulfonamide
Executive Summary
Benzene-1,2-disulfonamide (CAS 17576-53-3) is a sulfonamide derivative frequently utilized as a reagent in organic synthesis and drug discovery (specifically in carbonic anhydrase inhibition studies). While not classified as acutely fatal (Category 1), it presents significant irritation risks (Skin/Eye/Respiratory) and carries the potential for sulfonamide-based hypersensitivity .
Critical Operational Insight: The primary danger often arises not from the solid itself, but during solubilization. When dissolved in carrier solvents like DMSO or DMF, the solution becomes a "transdermal vector," capable of penetrating standard nitrile gloves and delivering the compound directly into the bloodstream.
Risk Assessment & Causality
To select the correct PPE, one must understand the mechanism of injury. We do not simply follow a checklist; we mitigate specific molecular interactions.
| Hazard Class | H-Code | Mechanism of Action | Operational Implication |
| Skin Irritant | H315 | Acidic sulfonamide protons react with epidermal proteins, causing dermatitis. | Direct contact must be zero. "Incidental contact" is unacceptable due to sensitization risk. |
| Eye Irritant | H319 | Micro-crystalline dust abrades corneal epithelium and alters pH. | Safety glasses are insufficient if dust is airborne; goggles are required for fine powders. |
| STOT-SE | H335 | Inhalation of dust inflames the upper respiratory tract. | Engineering Control: All weighing must occur inside a fume hood. |
| Sensitizer | (Note) | Sulfonamide moiety can trigger Type IV hypersensitivity (delayed) in susceptible individuals. | Cross-contamination on lab surfaces must be eliminated to protect colleagues. |
PPE Matrix: Phase-Dependent Protection
Standard laboratory PPE is often insufficient for solution-phase handling. Use this matrix to select gear based on the state of matter.
A. Solid Phase (Weighing & Transfer)
-
Gloves: Nitrile (Minimum thickness 0.11 mm).
-
Logic: The solid does not permeate nitrile rapidly.
-
-
Respiratory: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Contingency: If a hood is unavailable (highly discouraged), use a fit-tested N95 or P100 half-mask.
-
-
Eye Protection: Chemical Safety Goggles.
-
Logic: Safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
-
B. Solution Phase (Dissolved in DMSO/DMF)
-
Gloves: Laminate (Silver Shield/Norfoil) or Double-Gloved Nitrile (Change immediately upon splash).
-
Logic: DMSO permeates standard nitrile in <5 minutes. Once the solvent breaches the glove, it carries the Benzene-1,2-disulfonamide with it through the skin.
-
-
Body Protection: Lab coat (100% cotton or Nomex) + Chemical-resistant apron if handling volumes >100mL.
-
Eye Protection: Face shield over safety goggles if high-pressure filtration or vigorous mixing is involved.
Operational Protocols
Protocol A: The "Static-Free" Weighing Method
Benzene-1,2-disulfonamide is a dry powder prone to static charge, causing "fly-away" particles that contaminate the balance area.
-
Preparation: Place an ionizing bar or anti-static gun inside the fume hood 5 minutes prior to weighing.
-
Engineering Control: Verify fume hood flow. Lower sash to the marked working height.
-
Weighing:
-
Tare the receiving vessel (scintillation vial/flask) before opening the chemical container.
-
Use a disposable anti-static spatula.
-
Do not return excess chemical to the stock bottle (prevents cross-contamination).
-
-
Decontamination: Wipe the balance area with a detergent-soaked wipe (e.g., Alconox), followed by a water rinse. Alcohol sprays alone may not effectively solubilize sulfonamide residues.
Protocol B: Solubilization (The Critical Risk Point)
-
Vessel Selection: Use a glass vial with a PTFE-lined cap. Avoid polystyrene (incompatible with some organic solvents).
-
Solvent Addition: Add the solvent (DMSO/DMF) slowly down the side of the vial to minimize aerosolization.
-
Vortexing: Ensure the cap is tightly sealed. Hold the vial with a Kimwipe over the cap to catch any micro-leaks.
-
Glove Check: If any liquid touches your glove, assume breakthrough. Remove gloves immediately, wash hands, and re-glove.
Decision Logic & Workflow Visualization
Figure 1: PPE Selection Logic
Caption: Decision tree for selecting glove material based on the solvent vector presence.
Figure 2: Emergency Spill Response Workflow
Caption: Step-by-step response for dry powder vs. liquid spills to prevent area contamination.
[2][3][4][5]
Disposal & Environmental Compliance
Do not dispose of down the drain. Sulfonamides are persistent environmental pollutants and can contribute to antibiotic resistance in environmental bacteria.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Waste: Toxic Solids."
-
Liquid Waste:
-
If dissolved in DMSO/DMF: Segregate into "Halogenated/Organic Solvent Waste."
-
If aqueous: Segregate into "Aqueous Toxic Waste."
-
-
Contaminated PPE: Heavily contaminated gloves or mats must be bagged and disposed of as solid chemical waste, not regular trash.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 27387, 1,2-Benzenedisulfonamide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Benzene-1,2-disulfonamide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
